Chlorthenoxazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKMWXFHPZBZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861786 | |
| Record name | 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-89-8 | |
| Record name | Chlorthenoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthenoxazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthenoxazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorthenoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHENOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA0B657LV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chlorthenoxazine's Anti-Inflammatory Mechanism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthenoxazine is classified as a non-steroidal anti-inflammatory drug (NSAID). While its definitive mechanism of action in inflammation is not extensively detailed in publicly available literature, it is presumed to follow the general pathways of other NSAIDs. This technical guide synthesizes the established mechanisms of NSAID-mediated anti-inflammatory effects, which likely underpin the therapeutic action of this compound. This includes the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and phospholipase A2 (PLA2), and potential modulation of transcription factors like NF-κB. This document provides a framework for understanding the putative mechanisms of this compound, supported by generalized experimental protocols and data representations.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and initiate the healing process. Key players in the inflammatory response include the activation of immune cells and the production of inflammatory mediators like prostaglandins and cytokines. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of inflammation, pain, and fever. This compound is categorized within this class of drugs, suggesting its therapeutic effects are derived from the modulation of inflammatory pathways.
Putative Mechanism of Action of this compound
The anti-inflammatory effects of NSAIDs are primarily attributed to their ability to inhibit the synthesis of prostaglandins (PGs). This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While specific quantitative data for this compound is not available in the reviewed literature, the following sections detail the generally accepted mechanisms for NSAIDs.
Inhibition of the Cyclooxygenase (COX) Pathway
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Data Presentation: Hypothetical COX Inhibition by this compound
No specific inhibitory concentrations (IC50) for this compound against COX-1 and COX-2 were found in the reviewed literature. The following table is a representative example of how such data would be presented.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen (Reference) | 1.2 | 2.5 | 0.48 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the whole-blood assay.
-
Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Compound: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot for 60 minutes at 37°C. The production of thromboxane B2 (TxB2), a stable metabolite of the COX-1 product thromboxane A2, is then measured in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
COX-2 Activity Measurement: To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production. After a 24-hour incubation period at 37°C, the plasma is collected, and PGE2 levels are quantified by ELISA.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of TxB2 (for COX-1) or PGE2 (for COX-2) production is calculated as the IC50 value.
Signaling Pathway: Arachidonic Acid Cascade
References
What is the chemical structure of Chlorthenoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthenoxazine, with the IUPAC name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a nonsteroidal anti-inflammatory drug (NSAID). This document provides a comprehensive overview of its chemical structure, synthesis, and biological activities. While detailed experimental data on its specific pharmacokinetics and pharmacodynamics are limited in publicly accessible literature, this guide consolidates available information and outlines general experimental protocols relevant to its presumed mechanism of action as a cyclooxygenase (COX) inhibitor.
Chemical Structure and Identification
This compound is a heterocyclic compound belonging to the benzoxazine class.
-
IUPAC Name: 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
-
SMILES String: C1=CC=C2C(=C1)C(=O)NC(O2)CCCl
-
Chemical Formula: C₁₀H₁₀ClNO₂
-
Molecular Weight: 211.64 g/mol
-
CAS Number: 132-89-8
Physicochemical and Toxicological Data
Quantitative data for this compound is sparse in the available literature. The following table summarizes the known information.
| Property | Value | Source |
| Molecular Weight | 211.64 g/mol | PubChem CID 8602 |
| Oral LD50 (Rat) | 2135 mg/kg | RTECS NUMBER-VA3190000 |
Synthesis
Hypothetical Synthesis Workflow:
Mechanism of Action and Signaling Pathway
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.
Prostaglandin Synthesis and Inhibition by this compound:
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays relevant to the evaluation of a potential COX inhibitor.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound (this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or vehicle orally to different groups of rats.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Workflow for Carrageenan-Induced Paw Edema Assay:
Conclusion
This compound is a benzoxazine derivative with potential as a non-steroidal anti-inflammatory drug. Its likely mechanism of action is through the inhibition of cyclooxygenase enzymes. While its basic chemical identity is established, a significant gap exists in the publicly available literature regarding its specific synthesis protocol, and detailed quantitative pharmacokinetic and pharmacodynamic data. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's biological activity, which is necessary for any future drug development efforts. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
Chlorthenoxazine: An In-Depth Technical Guide on its Biological Targets in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthenoxazine, a nonsteroidal anti-inflammatory drug (NSAID), has been recognized for its therapeutic potential in mitigating inflammation. This technical guide delves into the core biological targets of this compound within inflammatory pathways, providing a comprehensive overview for researchers, scientists, and professionals in drug development. While direct and detailed experimental data on this compound is limited in publicly accessible literature, this document synthesizes the available information, focusing on its likely primary mechanism of action through the inhibition of cyclooxygenase-2 (COX-2).
This compound, chemically known as 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, is structurally positioned to interact with key enzymatic players in the inflammatory cascade. Evidence points towards its activity as a COX-2 inhibitor, a class of drugs renowned for their anti-inflammatory, analgesic, and antipyretic properties. The selective inhibition of COX-2 is a critical strategy in the development of anti-inflammatory agents, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
This guide will explore the inferred mechanism of action of this compound, its impact on prostaglandin synthesis, and its potential, though less substantiated, influence on other inflammatory signaling pathways such as the NF-κB pathway and cytokine production. Detailed experimental protocols for assessing these targets and pathways are provided to facilitate further research and validation.
Quantitative Data Summary
| Biological Target | Inferred Activity of this compound | Typical Quantitative Metrics | Notes |
| Cyclooxygenase-2 (COX-2) | Inhibitor | IC50 (half-maximal inhibitory concentration) | Based on the activity of its synonym, 2-(2-Chloroethyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one. Specific values for this compound are not documented in the searched literature. |
| Prostaglandin Synthesis | Inhibition | Reduction in Prostaglandin E2 (PGE2) levels | A downstream consequence of COX-2 inhibition. Quantitative data for this compound is not available. |
| NF-κB Pathway | Potential indirect inhibition | Inhibition of p65 nuclear translocation, reduction in reporter gene expression | A plausible but unconfirmed secondary effect of modulating the inflammatory environment. No direct evidence for this compound has been found. |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Potential reduction | Decreased cytokine protein or mRNA levels | A likely consequence of inhibiting inflammatory pathways. No specific data for this compound is available. |
Core Biological Target: Cyclooxygenase-2 (COX-2)
The primary hypothesized biological target of this compound in inflammatory pathways is the enzyme Cyclooxygenase-2 (COX-2).
The Role of COX-2 in Inflammation
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. Its principal function is to catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for the synthesis of various prostaglandins and thromboxanes. These lipid mediators play a crucial role in orchestrating the inflammatory response, leading to vasodilation, increased vascular permeability, pain, and fever. By selectively inhibiting COX-2, this compound would be expected to reduce the production of these pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of inflammation.
Potential Secondary Targets and Pathways
While COX-2 inhibition is the most likely primary mechanism, the anti-inflammatory effects of NSAIDs can be multifaceted. It is plausible that this compound may also influence other key inflammatory pathways, although direct evidence is currently lacking.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. The inhibition of prostaglandin synthesis by COX-2 inhibitors can sometimes indirectly affect NF-κB signaling. However, a direct inhibitory effect of this compound on the NF-κB pathway has not been demonstrated.
Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central mediators of inflammation. The production of these cytokines can be influenced by prostaglandins. Therefore, by inhibiting COX-2 and subsequent prostaglandin synthesis, this compound may lead to a downstream reduction in the levels of these cytokines. This remains a hypothesis that requires experimental verification.
Experimental Protocols
The following are detailed, representative methodologies for key experiments to investigate the biological targets of this compound. These are general protocols and would need to be optimized for specific experimental conditions.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
This compound
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted this compound or reference inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Chlorthenoxazine as a Potential Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthenoxazine is a non-steroidal anti-inflammatory drug (NSAID) with a benzoxazine core structure. Like other NSAIDs, its therapeutic effects are presumed to arise from the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. This technical guide provides an in-depth exploration of this compound as a potential COX inhibitor. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this paper will focus on the established mechanisms of COX inhibition by related compounds and outline the standard experimental protocols for evaluating such activity. This guide will serve as a foundational resource for researchers investigating the anti-inflammatory properties of this compound and other benzoxazine derivatives.
Introduction to Cyclooxygenase and Inflammation
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the biosynthetic pathway of prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxanes. There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in homeostatic functions. These include protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins. The prostanoids produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, fever, swelling, and redness.
The therapeutic action of NSAIDs is primarily attributed to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins.[1][2] However, many traditional NSAIDs also inhibit COX-1, leading to common side effects such as gastrointestinal irritation and bleeding.[1] The development of selective COX-2 inhibitors has been a major focus of pharmaceutical research to minimize these adverse effects.
This compound: A Benzoxazine-Based NSAID
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for NSAIDs, including presumably this compound, is the inhibition of the cyclooxygenase enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostanoids.
The general signaling pathway is as follows:
References
- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling Chlorthenoxazine: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthenoxazine, a nonsteroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic properties, emerged from mid-20th century pharmaceutical research. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, early pharmacological investigations, and what is known about its mechanism of action. While extensive quantitative data and detailed experimental protocols from modern clinical trials are scarce in publicly accessible literature, this document consolidates the available historical and chemical information to serve as a foundational resource for researchers.
Introduction
This compound, chemically known as 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a compound belonging to the benzoxazine class. It was developed for its potential therapeutic effects in managing pain and inflammation. This guide will explore the origins of this compound, tracing its path from initial synthesis to its classification as an anti-inflammatory agent.
Discovery and History
The development of this compound can be traced back to European pharmaceutical research in the mid-20th century.
2.1. Early Investigations: The earliest identified research on the compound dates to 1960. A study published in the German journal Arzneimittelforschung by R. Schulz and J. Wenner investigated the effects of 2-(β-chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine on oncotic pressure and blood proteins, indicating that the molecule had been synthesized and was undergoing pharmacological screening by this time[1]. Further research by W. Ferrari and A. Garzia in 1964, also in Arzneimittelforschung, explored the sedative activity of derivatives of 2-(β-chloroethyl)-2,3-dihydro-4-oxo-(benz-1,3-oxazine), highlighting continued interest in the pharmacological potential of this chemical scaffold.
2.2. Commercial Introduction: The originator of this compound is documented as Farber-Ref S.p.A. in Milan, Italy, in 1966, under the brand name Reugaril. It was classified for its therapeutic functions as an antipyretic and analgesic.
Timeline of Key Events:
| Year | Event | Key Researchers/Institution |
| 1960 | Publication of early pharmacological studies on the effects on oncotic pressure and blood proteins. | R. Schulz and J. Wenner |
| 1964 | Publication of studies on the sedative activity of its derivatives. | W. Ferrari and A. Garzia |
| 1966 | Commercial introduction as Reugaril. | Farber-Ref S.p.A. |
Chemical Properties and Synthesis
3.1. Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one |
| Synonyms | Chlorethylbenzmethoxazone, Apirazin, Valmorin, Ossazone |
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.65 g/mol |
| CAS Number | 132-89-8 |
3.2. Synthesis Protocol: A known method for the synthesis of this compound involves the reaction of salicylamide with β-chloropropionaldehyde diethyl acetal in the presence of an acid catalyst. The general workflow for this synthesis is outlined below.
Caption: General synthesis workflow for this compound.
Mechanism of Action
As a nonsteroidal anti-inflammatory drug, the primary mechanism of action of this compound is believed to involve the inhibition of the cyclooxygenase (COX) enzymes.
4.1. COX-2 Inhibition: Some chemical suppliers have indicated that this compound exhibits inhibitory activity against COX-2[2]. The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX-2, this compound would reduce the production of these pro-inflammatory prostaglandins.
4.2. Signaling Pathway: The presumed anti-inflammatory signaling pathway affected by this compound is the prostaglandin synthesis pathway.
Caption: Presumed mechanism of action of this compound.
Pharmacological Data
Experimental Protocols
Detailed experimental protocols for the key experiments that would define the pharmacological profile of this compound are not available in the reviewed literature. For researchers interested in investigating this compound, standard protocols for the following assays would be relevant:
-
In vitro COX-1 and COX-2 Inhibition Assays: To determine the IC₅₀ values and selectivity of this compound for the COX enzymes.
-
Animal Models of Inflammation: Such as carrageenan-induced paw edema in rats, to assess in vivo anti-inflammatory efficacy.
-
Animal Models of Pain: Such as the hot plate or tail-flick test, to evaluate analgesic effects.
-
Pharmacokinetic Studies: In animal models to determine absorption, distribution, metabolism, and excretion (ADME) profiles.
Conclusion
This compound is a nonsteroidal anti-inflammatory agent with a history dating back to at least 1960. While its initial development and commercialization in Italy in 1966 are documented, a significant gap exists in the publicly available scientific literature regarding its detailed pharmacological profile, mechanism of action, and data from clinical use. The suggestion of COX-2 inhibitory activity provides a plausible mechanism for its anti-inflammatory effects. Further research is warranted to fully characterize the therapeutic potential of this historical compound. This guide serves as a starting point for such investigations by consolidating the known history and chemical information of this compound.
References
Chlorthenoxazine: An Obscure Anti-inflammatory Agent with Limited Publicly Available Data
Chlorthenoxazine, also known by its chemical name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a benzoxazine derivative[1]. It has been marketed under various names and is identified by several chemical and database identifiers. However, beyond this basic information, a thorough investigation into its pharmacological profile yields limited results, suggesting it may be an older, less-studied, or less commonly used compound.
Synonyms and Alternative Names
A significant body of information that is readily available for this compound is its extensive list of synonyms and alternative names. These have been compiled from various chemical databases and supplier information.
| Type | Name |
| Systematic Name | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one[1] |
| Brand/Trade Names | Apirazin, Reumagrip, Valmorin, Ossazone, Valtorin, Ossipirina, Piroxina, Reulin, Reugaril, Betix[1] |
| Alternative Chemical Names | Chlorethylbenzmethoxazone, 2-(2-Chloroethyl)-3-aza-4-chromanone, 2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, 2-(2-Chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine, 2-(2-Chloroethyl)-2H-1,3-benzoxazin-4(3H)-one[1][2] |
| Developmental Codes/Identifiers | AP 67, AP-67, NSC-525254 |
| Other Languages | Clortenoxazina (Spanish/Portuguese), Chlorthenoxazinum (Latin), Chlorthenoxazin (German) |
| CAS Number | 132-89-8 |
| ChEMBL ID | CHEMBL124815 |
| PubChem CID | 8602 |
Technical Data and Experimental Protocols: A Notable Absence
The core requirements of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, could not be fulfilled due to a lack of available information in the public domain. Extensive searches of scientific literature databases, patent repositories, and clinical trial registries for "this compound" and its various synonyms did not yield any specific results containing the requested level of detail.
The search results were frequently confounded by information pertaining to similarly named but chemically distinct drugs, such as Chlorhexidine, an antiseptic, and Chlorzoxazone, a muscle relaxant. This further highlights the obscurity of this compound in the current scientific landscape.
Classification and Therapeutic Use
Based on the limited information available, this compound is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its therapeutic functions are listed as antipyretic and analgesic, suggesting its use in reducing fever and pain. However, without access to clinical trial data or detailed pharmacological studies, the specifics of its efficacy and safety profile remain unknown.
Conclusion
References
Chlorthenoxazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthenoxazine is a chemical compound belonging to the benzoxazine class.[1] While its primary therapeutic functions are recognized as antipyretic and analgesic, detailed public-domain data on its specific molecular mechanisms and comprehensive biological activities are limited. This technical guide provides a summary of the available chemical and physical properties of this compound and outlines general experimental protocols and potential signaling pathways relevant to the broader class of benzoxazine derivatives, which are known for their anti-inflammatory and analgesic properties.[2][3]
Chemical and Physical Properties
This compound, with the CAS number 132-89-8, is chemically identified as 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 132-89-8 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | |
| Molecular Weight | 211.64 g/mol | |
| IUPAC Name | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
| Synonyms | AP 67, Apirazin, Chlorethylbenzmethoxazone, Ossazone, Valtorin | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(O2)CCCl | |
| InChI Key | YEKMWXFHPZBZLR-UHFFFAOYSA-N |
Toxicological Data
Toxicological information for this compound is not extensively detailed in publicly accessible records. The available safety data sheets indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Further comprehensive toxicological studies are required to fully characterize its safety profile.
| Toxicity Metric | Value | Species | Source |
| Oral LD50 | > 5,000 mg/kg | Rat | |
| Dermal LD50 | > 2,815 mg/kg | Rabbit | |
| Skin Corrosion/Irritation | No skin irritation | Rabbit | |
| Serious Eye Damage/Irritation | Irreversible effects on the eye | Rabbit |
Experimental Protocols for Biological Activity Assessment (Based on Benzoxazine Derivatives)
Due to the lack of specific published experimental protocols for this compound, the following methodologies are based on general procedures for evaluating the anti-inflammatory and analgesic activities of related benzoxazine and benzoxazole derivatives.
In Vitro Anti-inflammatory Activity
A common method to assess anti-inflammatory potential is to measure the inhibition of pro-inflammatory mediators in cell cultures.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate RAW 264.7 macrophage cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include negative (cells only) and blank (medium only) controls.
-
Incubation: Incubate the cells for the desired period.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength to determine cell viability.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of the test compound.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate.
-
Absorbance Measurement: Measure the absorbance to quantify nitrite concentration, an indicator of NO production.
Cytokine Quantification (ELISA)
-
Coating: Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., TNF-α, IL-6).
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add cell culture supernatants to the wells and incubate.
-
Detection Antibody: Add a biotin-conjugated detection antibody.
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate.
-
Substrate Development: Add a TMB substrate solution to develop color.
-
Stop Reaction and Measurement: Stop the reaction and measure the absorbance to determine cytokine concentration.
In Vivo Analgesic and Anti-inflammatory Activity
Animal models are commonly used to evaluate the analgesic and anti-inflammatory effects of compounds.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Animal Grouping: Divide animals (e.g., Wistar albino rats) into control, standard (e.g., Diclofenac Sodium), and test groups.
-
Compound Administration: Administer the test compounds orally.
-
Inflammation Induction: Inject a sub-plantar dose of carrageenan suspension into the right hind paw of the rats.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.
Acetic Acid-Induced Writhing Test (Analgesic)
-
Animal Grouping: Divide mice into control, standard (e.g., Acetylsalicylic Acid), and test groups.
-
Compound Administration: Administer the test compounds.
-
Induction of Writhing: Inject acetic acid intraperitoneally to induce writhing (stretching) behavior.
-
Observation: Count the number of writhes for a specific period after the injection.
-
Data Analysis: Calculate the percentage of protection from writhing compared to the control group.
Potential Signaling Pathways
The anti-inflammatory effects of many compounds, including potentially benzoxazine derivatives, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. While the specific targets of this compound are not established, it is plausible that its anti-inflammatory action could involve the inhibition of these pathways.
Conclusion
This compound presents a chemical scaffold of interest for its potential antipyretic and analgesic properties. However, a comprehensive understanding of its biological activity, mechanism of action, and safety profile requires further in-depth investigation. The experimental protocols and potential signaling pathways outlined in this guide, based on related benzoxazine derivatives, offer a foundational framework for future research endeavors aimed at elucidating the therapeutic potential of this compound. Researchers are encouraged to undertake specific studies on this compound to validate these proposed mechanisms and methodologies.
References
Chlorthenoxazine: An Obscure Benzoxazine Derivative with Limited Pharmacological Data
Despite its classification as a non-steroidal anti-inflammatory agent (NSAID) with purported analgesic, antipyretic, and sedative properties, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth pharmacological data for Chlorthenoxazine. While early studies from the mid-20th century provide some initial characterization, detailed modern pharmacological profiling, including receptor binding affinities, pharmacokinetic data, and extensive clinical trial results, appears to be largely absent from the public domain. This lack of information precludes the creation of a detailed technical guide as requested.
Chemical and Physical Properties
This compound, with the chemical name 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, belongs to the benzoxazine class of compounds.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 132-89-8 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |
| Molecular Weight | 211.65 g/mol | [2] |
| Synonyms | Chlorethylbenzmethoxazone, Apirazin, Reumagrip, Valmorin, Ossazone | [1] |
Pharmacological Profile: A Glimpse into its Activities
The available literature suggests that this compound possesses a multi-faceted pharmacological profile, though the depth of this understanding is limited.
Classification: this compound is categorized as a non-narcotic analgesic and antipyretic, and more broadly as a nonsteroidal anti-inflammatory drug. It is also recognized as an agent affecting the nervous system.
Anti-Inflammatory and Analgesic Activity: The primary reported activity of this compound is its anti-inflammatory effect. One supplier of the chemical compound notes that it has been shown to have cyclooxygenase-2 (COX-2) inhibitory activity. COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, are not available in the reviewed literature, making it impossible to assess its potency and selectivity.
Early German-language research from the 1960s also pointed to analgesic and antipyretic properties of 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine. Another study from the same era investigated the sedative activity of a derivative, 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-6-amino-(benz-1,3-oxazine) hydrochloride, in animal models.
Gaps in Knowledge and Future Directions
The significant gaps in the pharmacological data for this compound present a challenge for a thorough understanding of its therapeutic potential and safety profile. To advance the knowledge of this compound, the following areas would need to be investigated through rigorous experimental protocols:
-
In-depth Mechanism of Action Studies:
-
Receptor Binding Assays: To identify specific molecular targets beyond COX-2.
-
Enzyme Inhibition Assays: To quantify the inhibitory potency (IC50) against COX-1 and COX-2 to determine its selectivity index. A standard experimental workflow for such an assay is visualized below.
-
-
Pharmacokinetic Profiling:
-
ADME Studies: To characterize its absorption, distribution, metabolism, and excretion in animal models. This would involve methodologies such as liquid chromatography-mass spectrometry (LC-MS) to quantify the drug in biological matrices.
-
-
In Vivo Efficacy and Safety Studies:
-
Animal Models of Inflammation and Pain: To confirm its analgesic and anti-inflammatory effects and establish a dose-response relationship.
-
Toxicology Studies: To assess its safety profile, including acute and chronic toxicity.
-
-
Clinical Trials:
-
Phase I-III Studies: To evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans for specific indications.
-
Classification and Potential Signaling Pathway
Based on the limited information suggesting COX-2 inhibition, this compound can be provisionally classified as a non-steroidal anti-inflammatory drug. Its mechanism of action would likely involve the interruption of the prostaglandin synthesis pathway.
References
Chlorthenoxazine: An Obscure Non-Steroidal Anti-Inflammatory Agent with Limited In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthenoxazine, also known as Chlorethylbenzmethoxazone, is a synthetic compound classified as a non-steroidal anti-inflammatory drug (NSAID). Despite its classification, publicly available in vitro research data on this compound is exceptionally scarce. This guide provides a comprehensive overview of the limited existing information and highlights the significant gaps in the scientific literature regarding its mechanism of action, cellular effects, and potential signaling pathways. At present, a detailed technical guide with extensive quantitative data and experimental protocols cannot be compiled due to the lack of published research.
Chemical and Physical Properties
This compound is a benzoxazine derivative with the chemical formula C₁₀H₁₀ClNO₂. A summary of its key identifiers and properties is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | PubChem |
| CAS Number | 132-89-8 | Chemical Abstracts Service |
| Molecular Weight | 211.65 g/mol | PubChem |
| Synonyms | Chlorethylbenzmethoxazone, AP 67, Ossazone, Valmorin | Various |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the basic chemical and physical identifiers for this compound.
Presumed Mechanism of Action
Based on its classification as an NSAID and a product description from a chemical supplier, this compound is suggested to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Specifically, it has been mentioned to possess COX-2 inhibitory activity.[1] However, this claim is not substantiated by any peer-reviewed scientific publications found in extensive searches.
The hypothetical mechanism of action, if it aligns with other COX-2 inhibitors, would involve the blockage of prostaglandin synthesis at sites of inflammation. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting the COX-2 enzyme, this compound would reduce the production of these pro-inflammatory molecules.
Review of In Vitro Research (or Lack Thereof)
A thorough search of scientific databases, including PubMed and Google Scholar, for in vitro studies on this compound yielded no specific experimental data. The searches included the primary name, synonyms, and CAS number. The absence of published research means that critical information for any in vitro study is not available, including:
-
Quantitative Data: There is no publicly available data on IC50 or EC50 values, binding affinities, or dose-response curves for this compound in any cell line or enzymatic assay.
-
Experimental Protocols: Detailed methodologies for in vitro experiments involving this compound, such as cell culture conditions, treatment concentrations, and assay procedures, are not documented in the scientific literature.
-
Signaling Pathways: There are no published studies elucidating the specific signaling pathways modulated by this compound.
Hypothetical Experimental Workflow for In Vitro Characterization
Given the lack of data, a logical first step for researchers interested in this compound would be to perform initial in vitro screening to validate its presumed anti-inflammatory and COX-2 inhibitory activity. A generalized workflow for such an investigation is proposed below.
Figure 1: Hypothetical workflow for in vitro characterization of this compound. This diagram outlines a potential experimental approach to begin characterizing the in vitro effects of this compound.
Conclusion and Future Directions
This compound is a poorly characterized NSAID. While its chemical structure is known and it is commercially available for research purposes, there is a significant void in the scientific literature regarding its in vitro activity. To establish a foundational understanding of this compound, future research should focus on:
-
Confirmation of COX-2 Inhibition: Performing enzymatic and cell-based assays to definitively determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.
-
Elucidation of Anti-inflammatory Effects: Characterizing its effects on pro-inflammatory cytokine and mediator production in relevant cell models.
-
Investigation of Signaling Pathways: Exploring the molecular signaling pathways, beyond COX inhibition, that may be modulated by this compound.
Without such fundamental research, the potential of this compound as a research tool or therapeutic agent remains speculative. Researchers and drug development professionals should be aware of this critical lack of data before considering its use in their studies.
References
Preliminary Studies on Chlorthenoxazine's Anti-inflammatory Effects: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Chlorthenoxazine, also known by its chemical name 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, is categorized as a non-steroidal anti-inflammatory drug.[1] NSAIDs are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. The identification of two COX isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. This compound has been suggested to possess COX-2 inhibitory activity, which, if substantiated, would place it in a significant therapeutic class. However, the extent of its selectivity and the specifics of its anti-inflammatory effects remain largely undocumented in peer-reviewed literature.
Putative Mechanism of Action: COX-2 Inhibition
The primary mechanism of action attributed to many NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
While there are mentions of this compound having COX-2 inhibitory activity, specific studies detailing the kinetics of this inhibition, its selectivity for COX-2 over COX-1, and the downstream effects on prostaglandin synthesis are not available in the reviewed literature.
To illustrate the theoretical pathway of COX-2 inhibition by an NSAID like this compound, the following diagram outlines the general arachidonic acid cascade and the point of intervention.
Data Presentation
A thorough search for quantitative data from preclinical or clinical studies on this compound's anti-inflammatory effects yielded no specific results. Consequently, it is not possible to present structured tables summarizing dose-response relationships, inhibition constants (IC50), or efficacy in various inflammatory models at this time.
Experimental Protocols
Detailed experimental protocols for key experiments cited are not available as no specific studies with such details were identified in the public domain. For future research, standard in vitro and in vivo models for assessing anti-inflammatory activity would be recommended. A hypothetical experimental workflow is presented below.
Conclusion and Future Directions
While this compound is classified as a non-steroidal anti-inflammatory agent, there is a notable absence of detailed, publicly available scientific research to substantiate this claim and elucidate its mechanism of action. The information landscape is currently limited to high-level categorizations and a putative association with COX-2 inhibition.
For drug development professionals and researchers, this represents a significant knowledge gap. Future research should focus on:
-
In Vitro Characterization: Determining the inhibitory activity of this compound against COX-1 and COX-2 to establish its potency and selectivity.
-
Cell-Based Assays: Evaluating the effect of this compound on the production of key inflammatory mediators, such as prostaglandins and cytokines, in relevant cell models.
-
In Vivo Efficacy: Assessing the anti-inflammatory and analgesic effects of this compound in established animal models of inflammation and pain.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its safety and tolerability.
A systematic investigation following the proposed experimental workflow would be essential to build a comprehensive data package for this compound and to validate its potential as a clinically useful anti-inflammatory agent. Without such studies, its therapeutic potential remains speculative.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Chlorthenoxazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Chlorthenoxazine, a compound with applications in the pharmaceutical field. The following sections describe the reaction conditions, a step-by-step experimental protocol, and a visual representation of the synthesis workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Acrolein | 455 g |
| Salicylamide | 1,070 g |
| Glacial Acetic Acid | 1,080 g |
| Solvents | |
| Chloroform | 4 L |
| Ethanol | 1,050 cc |
| 5% Sodium Hydroxide Solution | 2 L |
| Reaction Conditions | |
| Initial Temperature (HCl saturation & Acrolein addition) | -5°C to +5°C |
| Acrolein Addition Time | 1 to 2 hours |
| Heating Temperature (Post-Salicylamide addition) | 60°C |
| Heating Duration | 1 hour |
| Product Information | |
| Final Product Yield | 1,260 g (76% of theoretical) |
| Melting Point | 146°C to 147°C (with decomposition) |
Experimental Protocol
This protocol details the synthesis of this compound through the reaction of salicylamide with β-chloropropionaldehyde acetal, which is formed in situ.
1. Preparation of β-chloropropionaldehyde acetal solution: a. In a 15-liter vessel equipped with a stirring device, reflux cooler, gas feed line, thermometer, and dropping funnel, prepare a mixture of 4 liters of chloroform and 1,050 cc of ethanol.[1] b. Saturate this mixture with dry hydrogen chloride gas while maintaining the temperature between -5°C and +5°C.[1] c. Pre-cool 455 g of acrolein to 0°C. d. Add the pre-cooled acrolein dropwise to the chloroform-ethanol solution over a period of 1 to 2 hours. Vigorously stir the mixture and maintain the temperature below +5°C during the addition.[1]
2. Reaction with Salicylamide: a. To the resulting solution of β-chloropropionaldehyde acetal, add 1,070 g of salicylamide and 1,080 g of glacial acetic acid to form a suspension.[1] b. Heat the suspension to 60°C while stirring. A clear solution will form.[1] c. Maintain the solution at 60°C for an additional hour.
3. Product Isolation and Purification: a. Allow the solution to cool to approximately 40°C. b. Wash the chloroform solution with water by introducing a strong stream of water below the surface of the chloroform and continuously withdrawing the upper aqueous phase until the water reaches a pH of 3-4. c. Separate the precipitated reaction product by vacuum filtration. d. Evaporate the chloroform phase of the filtrate under a weak vacuum. e. Combine the residue from the evaporation with the precipitate obtained in step 3c. f. Stir the combined products with 2 liters of a 5% sodium hydroxide solution. g. Wash the raw reaction product with water. h. Dry the product. i. Recrystallize the dried product from ethanol to obtain pure this compound. The final product should have a melting point of 146°C to 147°C (with decomposition).
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Chlorthenoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthenoxazine is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, with their two main isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid into prostaglandins and other inflammatory mediators. Understanding the inhibitory activity of compounds like this compound against COX-1 and COX-2 is crucial for elucidating their mechanism of action and predicting their therapeutic efficacy and potential side effects.
Principle of the Assay
The in vitro COX inhibition assay measures the ability of a test compound, such as this compound, to block the enzymatic activity of COX-1 and COX-2. This is typically achieved by monitoring the production of prostaglandins, such as Prostaglandin E2 (PGE2), from the substrate arachidonic acid. The reduction in prostaglandin production in the presence of the test compound is proportional to its inhibitory activity. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the potency of the inhibitor.
Signaling Pathway of COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) like this compound primarily function by inhibiting the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of this compound via inhibition of COX enzymes.
Experimental Protocols
A variety of methods can be used to determine the COX inhibitory activity of a compound in vitro. Below are protocols for two common assay formats: a colorimetric-based and a fluorescence-based assay.
Protocol 1: Colorimetric COX Inhibitor Screening Assay
This protocol is based on the peroxidase activity of COX, where the appearance of an oxidized colorimetric substrate is measured.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound
-
Positive Controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in the assay buffer. A range of concentrations for this compound and positive controls should be prepared.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of this compound, positive control, or vehicle (for control wells).
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the colorimetric substrate solution to each well, followed immediately by 20 µL of arachidonic acid to initiate the reaction.
-
Measurement: Incubate the plate for 2 minutes at 25°C and then read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and the positive controls. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Fluorometric COX Inhibitor Screening Assay
This protocol utilizes a probe that fluoresces upon oxidation by the peroxidase component of COX.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay Buffer
-
COX Cofactor Solution
-
Fluorometric Probe
-
Arachidonic Acid (substrate)
-
This compound
-
Positive Controls (e.g., Indomethacin, Celecoxib)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Excitation/Emission ~560/590 nm)
Procedure:
-
Prepare Reagents: Prepare a series of concentrations for this compound and positive controls in DMSO. Prepare working solutions of the COX cofactors, probe, and substrate according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well black plate, add the following in sequence:
-
150 µL Tris-HCl (pH 7.8)
-
10 µL COX cofactor working solution
-
10 µL COX-1 or COX-2 working solution
-
10 µL of this compound, positive control, or DMSO (for control wells).
-
-
Incubation: Mix the components and incubate at 37°C for 10 minutes.
-
Add Probe: Add 10 µL of the COX probe to each well.
-
Initiate Reaction: Quickly add 10 µL of the COX substrate to each well and incubate at 37°C in the dark for 5 minutes.
-
Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition against the log concentration of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro COX inhibition assay.
Caption: General workflow for an in vitro COX inhibition assay.
Data Presentation
The quantitative data obtained from the COX inhibition assay should be summarized in a table for clear comparison. Although specific IC50 values for this compound are not provided here, the following table structure is recommended for presenting experimentally determined values. For comparative purposes, typical IC50 values for common NSAIDs are included.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen | ~12 | ~80 | ~0.15 |
| Diclofenac | ~0.076 | ~0.026 | ~2.9 |
| Celecoxib | ~82 | ~6.8 | ~12 |
| Indomethacin | ~0.009 | ~0.31 | ~0.029 |
Note: The IC50 values for the reference compounds are approximate and can vary depending on the specific assay conditions.[2]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the in vitro COX inhibitory activity of this compound. By following these detailed methodologies, scientists in drug discovery and development can generate crucial data to characterize the pharmacological profile of this and other NSAIDs, contributing to a better understanding of their therapeutic potential and safety.
References
Application Notes and Protocols: Measuring Chlorthenoxazine's Effect on Prostaglandin E2 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2), a principal mediator of inflammation, is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES).[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to reduce PGE2 production, thereby mitigating inflammatory responses.[1] Chlorthenoxazine is a non-steroidal anti-inflammatory agent, and understanding its specific effects on PGE2 production is crucial for elucidating its mechanism of action and potential therapeutic applications.[2]
These application notes provide a detailed protocol for investigating the in vitro effect of this compound on PGE2 production in a cellular model of inflammation. The described methods are designed to deliver robust and reproducible data for researchers in drug discovery and development.
Key Experimental Principles
The general workflow for quantifying the impact of this compound on PGE2 production involves several key steps.[3] First, a suitable cell line, such as macrophages, is cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2.[3] Concurrently, the cells are treated with varying concentrations of this compound. After an incubation period, the cell culture supernatant is collected and the concentration of PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Data Presentation
Table 1: Dose-Dependent Inhibition of PGE2 Production by this compound in LPS-Stimulated Macrophages
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) | Percent Inhibition (%) |
| 0 (LPS only) | 1500 ± 120 | 0 |
| 0.1 | 1275 ± 110 | 15 |
| 1 | 825 ± 95 | 45 |
| 10 | 450 ± 60 | 70 |
| 50 | 225 ± 40 | 85 |
| 100 | 150 ± 30 | 90 |
| Unstimulated Control | 50 ± 15 | - |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. The IC50 for this compound in this hypothetical experiment is approximately 2.5 µM.
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound and LPS Stimulation
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into 24-well plates at a density of 2.5 x 10^5 cells per well in 500 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
This compound Preparation: Prepare serial dilutions of this compound in complete DMEM from a concentrated stock solution. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.
-
Cell Treatment: After 24 hours of incubation, carefully aspirate the culture medium from the wells. Add 450 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO only).
-
LPS Stimulation: To each well (except for the unstimulated control), add 50 µL of LPS solution to achieve a final concentration of 1 µg/mL. In the unstimulated control wells, add 50 µL of medium without LPS.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Following incubation, carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells or debris.
-
Storage: Transfer the clarified supernatant to new microcentrifuge tubes and store at -80°C until the PGE2 quantification assay is performed.
Protocol 2: Quantification of Prostaglandin E2 by Competitive ELISA
Materials:
-
Prostaglandin E2 ELISA Kit (commercially available)
-
Collected cell culture supernatants
-
PGE2 standards (provided in the ELISA kit)
-
Wash buffer (provided in the ELISA kit)
-
TMB substrate (provided in the ELISA kit)
-
Stop solution (provided in the ELISA kit)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard Curve Preparation: Perform a serial dilution of the PGE2 standard to generate a standard curve. The concentration range will be specified in the kit protocol.
-
Assay Procedure:
-
Add standards and samples (diluted if necessary) to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE2 to all wells.
-
Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
-
Signal Development: Add the TMB substrate to each well and incubate for the time specified in the protocol (e.g., 30 minutes at room temperature) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Immediately read the optical density of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the calculated concentration by any dilution factor used to obtain the final PGE2 concentration in the original samples.
-
Mandatory Visualizations
Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound.
Caption: Workflow for measuring this compound's effect on PGE2 production.
References
Application Notes and Protocols: Investigating the Effects of Chlorthenoxazine and Related Compounds in Lipopolysaccharide-Stimulated Macrophage Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Chlorthenoxazine" did not yield specific data regarding its application in lipopolysaccharide (LPS)-stimulated macrophage models. It is possible that this is a less common, novel, or misspelled compound name. However, significant research exists for structurally or functionally related chlorinated compounds, notably Chlorquinaldol and Chlorpromazine , which exhibit anti-inflammatory properties in similar experimental setups. This document will therefore focus on these two compounds as representative examples to provide relevant and actionable protocols and data. The methodologies described herein can be adapted for the investigation of this compound or other novel compounds.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong pro-inflammatory response. This response is characterized by the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the release of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). The signaling pathways primarily responsible for mediating these effects are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, the NLRP3 inflammasome plays a crucial role in the processing and secretion of IL-1β.
Dysregulation of this inflammatory cascade is implicated in the pathogenesis of various inflammatory diseases. Consequently, the LPS-stimulated macrophage model is a cornerstone for the screening and characterization of novel anti-inflammatory agents. This document provides detailed protocols for utilizing this model to investigate the effects of chlorinated compounds, using Chlorquinaldol and Chlorpromazine as examples.
Data Presentation: Effects of Chlorquinaldol and Chlorpromazine on LPS-Stimulated Macrophages
The following tables summarize the quantitative effects of Chlorquinaldol and Chlorpromazine on key inflammatory markers in LPS-stimulated macrophage models.
Table 1: Inhibitory Effects of Chlorquinaldol on NLRP3 Inflammasome Activation and Cytokine Production
| Cell Type | Stimulus | Compound Concentration | Measured Parameter | Result | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 2 µM | IL-1β Secretion | Significant Inhibition | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 6 µM | IL-1β Secretion | Strong Inhibition | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 2-6 µM | Caspase-1 Cleavage | Reduced Levels | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | Not Specified | ASC Oligomerization | Suppressed | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | Not Specified | NLRP3-ASC Interaction | Suppressed | [1] |
| Human Monocyte-Derived Macrophages (hMDMs) | LPS + ATP | Not Specified | NLRP3 Inflammasome | Inhibition |
Table 2: Inhibitory Effects of Chlorpromazine on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | Compound Concentration | Measured Parameter | Result | Reference |
| Human Monocytes | SARS-CoV-2 Nucleocapsid | Not Specified | IL-6 mRNA Expression | Inhibition | |
| Human Monocytes | SARS-CoV-2 Nucleocapsid | Not Specified | IL-1β mRNA Expression | Inhibition | |
| Murine Macrophages | LPS | Not Specified | IL-6 Expression | Inhibition | |
| Human Monocytes | SARS-CoV-2 Nucleocapsid | Not Specified | NF-κB Translocation | Affected | |
| Rat Alveolar Macrophages | Zymosan | 10⁻³ M | Phagocytosis | Inhibition | |
| Rat Alveolar Macrophages | Zymosan | 10⁻³ M | Thromboxane B2 Synthesis | Inhibition |
Experimental Protocols
Macrophage Culture and Stimulation
This protocol describes the culture of the RAW 264.7 murine macrophage cell line and subsequent stimulation with LPS.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compound (e.g., Chlorquinaldol, Chlorpromazine) dissolved in a suitable vehicle (e.g., DMSO)
-
Cell culture flasks and plates (6, 24, or 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells into appropriate culture plates at a density of 2 x 10⁵ cells/well for a 24-well plate (adjust proportionally for other plate sizes) and allow them to adhere for 24 hours.
-
Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of the test compound. A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis).
-
Harvesting: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA analysis.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
Materials:
-
Cells treated as described in Protocol 3.1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
After the incubation period with the test compound and LPS, add 20 µL of MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Cytokine Measurement (ELISA)
This protocol outlines the measurement of secreted cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants (from Protocol 3.1)
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and the collected cell culture supernatants to the wells.
-
Add the detection antibody, followed by a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Protein Expression
This protocol is used to determine the expression levels of key inflammatory and signaling proteins.
Materials:
-
Cell lysates (from Protocol 3.1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-NLRP3, anti-Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflow
References
Application Note: HPLC-UV Method for the Quantification of Chlorthenoxazine
Introduction
Chlorthenoxazine is a pharmaceutical compound for which a robust and reliable analytical method is crucial for quality control and research purposes.[1] This application note details a general framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The described protocol is based on established principles of reversed-phase chromatography and follows the validation guidelines of the International Conference on Harmonisation (ICH).[2]
While specific validated methods for this compound are not widely published, the principles outlined here provide a clear pathway for researchers to establish a suitable in-house method. The fundamental approach involves optimizing chromatographic conditions to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or excipients, and then validating the method's performance characteristics.
Method Development Workflow
The development of a robust HPLC-UV method follows a systematic process, beginning with understanding the analyte's properties and culminating in a fully validated analytical procedure.
Caption: Workflow for HPLC-UV method development and validation.
Suggested Chromatographic Conditions
The following conditions are recommended as a starting point for method development. Optimization will be required to achieve the desired performance.
| Parameter | Recommended Starting Condition |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0), (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan (e.g., ~230-280 nm) |
| Run Time | 10 minutes |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in the desired ratio (e.g., 50:50 v/v). Degas the solution by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1-100 µg/mL).
Wavelength Selection
To determine the optimal wavelength for detection, scan a dilute solution of this compound (e.g., 10 µg/mL in mobile phase) across the UV spectrum from 200 to 400 nm. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure high sensitivity.
System Suitability Testing (SST)
Before proceeding with validation, ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) six times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
Once the method is optimized and passes system suitability, it must be validated to demonstrate its reliability for the intended purpose.[4]
Caption: Key parameters for analytical method validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject a blank (mobile phase), a placebo solution (formulation excipients without this compound), and a standard solution of this compound.
-
Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of this compound.
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.
-
Protocol: Prepare at least five concentrations of this compound across the expected working range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate.
-
Data Analysis: Plot a calibration curve of mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area | %RSD |
|---|---|---|
| 10 | 150234 | 0.8 |
| 25 | 375589 | 0.6 |
| 50 | 751123 | 0.4 |
| 75 | 1126780 | 0.5 |
| 100 | 1502500 | 0.3 |
| Regression Results | r² = 0.9998 | |
Accuracy
Accuracy is determined by recovery studies, spiking a placebo matrix with known amounts of this compound at different concentration levels.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Table: Example Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean | | | 99.8 |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.
-
Table: Example Precision Data
| Parameter | Day 1 (% Assay) | Day 2 (% Assay) |
|---|---|---|
| Mean | 99.8 | 100.2 |
| Standard Deviation | 0.5 | 0.7 |
| %RSD | 0.5% | 0.7% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration, which should yield acceptable accuracy and precision.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
pH of the buffer (± 0.1 units)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Conclusion
This document provides a comprehensive framework for developing and validating a reliable HPLC-UV method for the quantification of this compound. By following the outlined protocols for method optimization, system suitability, and full validation across parameters like specificity, linearity, accuracy, precision, and robustness, researchers can establish a method suitable for routine quality control and analytical research. Adherence to these systematic steps will ensure the generation of accurate and reproducible data.
References
Application Note: Quantitative Analysis of Chlorthenoxazine (assumed as Chlorzoxazone) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Chlorthenoxazine (assumed to be Chlorzoxazone based on available scientific literature) in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This validated method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
This compound, likely a reference to the muscle relaxant Chlorzoxazone, is a centrally acting agent used to treat muscle spasms and associated pain. Accurate and reliable quantification of this drug in biological matrices is crucial for pharmacokinetic and pharmacodynamic evaluations in drug development and clinical research. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and throughput.[1][2][3] This document provides a detailed protocol for the analysis of Chlorzoxazone in human plasma, adaptable for researchers and scientists in the field.
Experimental
-
Chlorzoxazone reference standard
-
Repaglinide (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
-
Liquid Chromatograph (e.g., Shimadzu LC-30AD or equivalent)[1]
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP® 6500+ or TSQ Quantum Access or equivalent)[1]
-
Analytical Column: C18 column (e.g., Shimadzu VP-ODS C18, 150 x 2.0 mm or Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm)
Stock Solutions: Prepare stock solutions of Chlorzoxazone and Repaglinide (IS) in methanol at a concentration of 1 mg/mL.
Working Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples.
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 300 µL of acetonitrile (containing the internal standard, Repaglinide).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography Parameters: A gradient elution is employed for the chromatographic separation.
| Parameter | Value |
| Column | Shimadzu VP-ODS C18 (150 x 2.0 mm) |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5-7 minutes |
Mass Spectrometry Parameters: The mass spectrometer is operated in negative ion mode with electrospray ionization (ESI).
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Chlorzoxazone Transition | m/z 168.0 → 132.1 |
| Repaglinide (IS) Transition | m/z 451.3 → 379.3 |
Method Validation Summary
The bioanalytical method was validated according to established guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.
The method demonstrated excellent linearity over the concentration range of 0.2 to 20 µg/mL for Chlorzoxazone in human plasma. The correlation coefficient (r) was consistently ≥ 0.995.
The following tables summarize the performance characteristics of the method.
Table 1: Calibration Curve Details
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r) |
| Chlorzoxazone | 0.2 - 20 | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.2 | < 15% | < 15% | 85-115% |
| Low | (Not Specified) | < 15% | < 15% | 85-115% |
| Medium | (Not Specified) | < 15% | < 15% | 85-115% |
| High | (Not Specified) | < 15% | < 15% | 85-115% |
| Note: Specific concentration values for LQC, MQC, and HQC were not detailed in the source, but the acceptance criteria are based on typical bioanalytical method validation guidelines. |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Chlorzoxazone | Within 90-110% | Minimal and compensated by IS |
| Repaglinide (IS) | Consistent | - |
Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for Preparing Chlorthenoxazine Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthenoxazine is a nonsteroidal anti-inflammatory agent. For successful and reproducible in vitro and in vivo studies, the proper preparation of stable, concentrated stock solutions is crucial. Due to its hydrophobic nature, this compound is readily soluble in dimethyl sulfoxide (DMSO), a versatile aprotic solvent. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical and Storage Data
A summary of the key physicochemical properties and storage recommendations for this compound is presented in the table below.
| Parameter | Value/Recommendation |
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.64 g/mol [1] |
| Appearance | Solid |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage of Solid Compound | -20°C[2] |
| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months[3] |
| Freeze-Thaw Cycles | Avoid repeated cycles; aliquot into single-use volumes. |
| Safety Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area[2]. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.
3.2.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 211.64 g/mol = 0.0021164 g
-
Mass (mg) = 2.1164 mg
3.2.2. Step-by-Step Procedure
-
Preparation: Don a lab coat, gloves, and safety glasses. Ensure the workspace, such as a chemical fume hood or biosafety cabinet, is clean.
-
Weighing: Carefully weigh out approximately 2.12 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3].
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, it is critical to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells, typically below 0.5%.
3.3.1. Serial Dilution in DMSO
It is best practice to perform serial dilutions of the stock solution in DMSO before the final dilution into the aqueous cell culture medium to prevent precipitation of the compound.
3.3.2. Example Dilution to a 10 µM Working Solution
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of DMSO to get a 100 µM solution.
-
For a final concentration of 10 µM in a 1 mL cell culture volume, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration will be 1%. Note: The final DMSO concentration should be tested for its effect on the specific cell line being used. A vehicle control with the same final DMSO concentration should always be included in the experiment.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Mechanism of Action and Signaling Pathway
As a nonsteroidal anti-inflammatory drug (NSAID), this compound is proposed to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound can reduce the production of prostaglandins, thereby mitigating the inflammatory response.
Caption: Proposed mechanism of this compound via COX inhibition.
References
Application Notes and Protocols for Screening Chlorthenoxazine Activity
Introduction
Chlorthenoxazine is a compound with reported anti-inflammatory properties. To elucidate its mechanism of action and potential therapeutic applications, a systematic screening using cell-based assays is essential. This document provides detailed protocols for a tiered screening approach, starting with the assessment of general cytotoxicity, followed by specific assays to investigate the mechanism of cell death and anti-inflammatory activity. The following protocols are designed for researchers in drug discovery and development to assess the cellular effects of this compound.
Cell Viability Assay: MTT Assay
Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step in screening the effect of this compound on cell viability and determining the dose-response relationship. It will identify the concentration range at which this compound exhibits cytotoxic effects, which is crucial for designing further mechanistic studies.
Experimental Protocol
-
Cell Seeding:
-
Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a microglial cell line like BV-2) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Presentation
| This compound Conc. (µM) | Absorbance (570 nm) - Mean | Absorbance (570 nm) - SD | % Viability |
| Vehicle Control | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Positive Control |
Experimental Workflow
Troubleshooting & Optimization
Chlorthenoxazine solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with Chlorthenoxazine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound that has been studied for its pharmacological properties.[1] Like many organic small molecules, it can be challenging to dissolve and maintain in an aqueous environment like cell culture media.
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary reason is the significant change in the solvent environment when a concentrated organic stock solution (e.g., in DMSO) is diluted into the aqueous-based culture medium.[2]
Several other factors can contribute to this issue:
-
High Final Concentration: The desired final concentration in the media may exceed this compound's solubility limit.[3]
-
Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of the compound.[2]
-
Improper Mixing: Adding the stock solution too quickly or without sufficient agitation can create localized high concentrations, leading to immediate precipitation.
-
pH Instability: Changes in the media's pH during incubation, often due to cellular metabolism, can alter the compound's charge and reduce its solubility.
-
Interaction with Media Components: Salts, proteins, and other supplements in the media can sometimes interact with the compound, forming insoluble complexes.
Q3: What is the best solvent for making a this compound stock solution?
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The tolerance for DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v). For sensitive cell lines, such as primary cells, it is advisable to keep the concentration at or below 0.1%. It is crucial to always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
Problem 1: Precipitate Forms Immediately Upon Addition to Media
If you observe cloudiness or visible particles as soon as you add the this compound stock solution to your cell culture medium, follow this guide.
| Possible Cause | Recommended Solution |
| Stock solution added to cold media. | Always pre-warm your cell culture medium to the experimental temperature (typically 37°C) before adding the this compound stock solution. |
| Improper mixing technique. | Add the stock solution drop-wise into the vortex of the gently swirling or stirring medium. This ensures rapid and even dispersion, preventing localized high concentrations. Do not add the medium to the stock solution. |
| Final concentration is too high. | The desired concentration may be above the solubility limit of this compound in the media. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions. |
| High concentration of organic solvent in the final solution. | While DMSO aids solubility, its final concentration should be kept low to avoid toxicity. If you need a high concentration of this compound, consider making a more concentrated DMSO stock so a smaller volume is needed. |
Problem 2: Precipitate Forms Over Time During Incubation
If the medium is clear initially but becomes cloudy or shows precipitates after hours or days in the incubator, consider the following.
| Possible Cause | Recommended Solution |
| Temperature fluctuations. | Repeatedly moving culture vessels between the incubator and the microscope can cause temperature shifts that lead to precipitation. Aliquot media for single-use applications to minimize this. |
| pH changes due to cell metabolism. | Ensure your medium is adequately buffered. If you notice a significant color change in your phenol red indicator, it may signify a pH shift affecting compound solubility. |
| Interaction with serum proteins. | Components in Fetal Bovine Serum (FBS) can sometimes bind to compounds over time, causing precipitation. Try reducing the serum concentration if your experiment allows, or prepare the drug-containing medium fresh before each use. |
| Evaporation from culture plates. | Water loss can increase the concentration of all components, including this compound, pushing it past its solubility limit. Ensure proper humidification in your incubator and use plates with good seals. |
Data & Protocols
Table 1: Representative Solubility Data
The following table provides hypothetical, yet realistic, solubility data for a hydrophobic compound like this compound to guide solvent selection. Note: This data is for illustrative purposes and should be experimentally verified.
| Solvent | Temperature | Max Solubility (Estimated) |
| Water | 25°C | < 0.1 mg/mL |
| PBS (pH 7.4) | 25°C | < 0.1 mg/mL |
| Ethanol (100%) | 25°C | ~5 mg/mL |
| DMSO (100%) | 25°C | ~20 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | 25°C | ~0.5 mg/mL |
Data is based on typical values for similar heterocyclic compounds.
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps to prepare a 10 mM stock solution in DMSO and a final working solution of 10 µM in cell culture medium.
Materials:
-
This compound powder (MW: 211.64 g/mol )
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Protocol Steps:
-
Prepare 10 mM Stock Solution:
-
Weigh out 2.12 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% sterile DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist if necessary.
-
Visually inspect to ensure the solution is clear.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare 10 µM Working Solution (in 10 mL of medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Ensure your 10 mL of complete cell culture medium is pre-warmed to 37°C.
-
To achieve a 1:1000 dilution (10 mM to 10 µM), you will add 10 µL of the stock solution to the 10 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Crucial Step: While gently swirling the flask/tube of pre-warmed medium, add the 10 µL of stock solution drop-wise. This ensures rapid and even dispersion.
-
Cap the vessel and invert it gently 3-5 times to mix.
-
Visually inspect the medium to confirm it is clear and free of precipitate.
-
Use the freshly prepared medium immediately for your experiment.
-
Visual Guides
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
How to prevent Chlorthenoxazine precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorthenoxazine in aqueous solutions. The following information is designed to help prevent precipitation and maintain the stability of your experimental solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Issue 1: this compound precipitates immediately upon addition to an aqueous solution.
Possible Cause: Low intrinsic aqueous solubility of this compound.
Solutions:
-
-
Recommendation: Start by preparing a series of buffers with varying pH values (e.g., pH 2, 4, 6, and 7.4). Attempt to dissolve this compound in each buffer to determine an optimal pH range for solubility.
-
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1]
-
Recommendation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or propylene glycol. Then, add this stock solution to your aqueous buffer dropwise while vortexing. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid potential toxicity in biological assays.
-
Issue 2: this compound dissolves initially but precipitates over time or upon temperature change.
Possible Cause: The solution is supersaturated, or the compound has limited stability under the current storage conditions.
Solutions:
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility and preventing precipitation.[2]
-
Recommendation: Incorporate a low concentration of a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Poloxamer 188, into your aqueous solution before adding this compound. The concentration will need to be optimized, but starting with 0.01-0.1% (w/v) is a reasonable approach.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility and stability.[3][4]
-
Recommendation: Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. Add this compound to this solution and stir until dissolved. The molar ratio of cyclodextrin to this compound will need to be optimized.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point to improve the solubility of this compound in my aqueous buffer?
A1: The most straightforward initial approach is to investigate the effect of pH on solubility. Since many similar compounds are weakly basic, preparing a series of acidic buffers (e.g., pH 4-6) is a good starting point. If pH adjustment alone is insufficient, the next step would be to try using a co-solvent.
Q2: Are there any known incompatibilities with this compound?
A2: While specific incompatibility data for this compound is limited, it is good practice to be aware of potential interactions. For instance, if using a salt form of this compound, high concentrations of counter-ions in your buffer could potentially lead to precipitation.
Q3: How can I prepare a stock solution of this compound?
A3: Due to its likely low aqueous solubility, preparing a high-concentration stock solution in a water-miscible organic solvent is recommended. Solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. The stock solution can then be diluted into the final aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to minimize its effects on the experiment.
Q4: My formulation with a co-solvent is still showing precipitation. What should I do next?
A4: If a co-solvent system is not sufficient, more advanced formulation strategies may be necessary. The use of surfactants to create micellar solutions or cyclodextrins for inclusion complexation are powerful techniques to enhance the solubility of poorly water-soluble compounds.[3]
Data Presentation
Table 1: Illustrative Solubility of a Poorly Soluble Compound with Different Formulation Strategies.
Note: This table presents hypothetical data to illustrate the potential effects of different excipients on solubility. Actual values for this compound must be determined experimentally.
| Formulation Strategy | Excipient | Concentration (% w/v) | Apparent Solubility (µg/mL) |
| pH Adjustment | Citrate Buffer (pH 4.0) | - | 15 |
| pH Adjustment | Phosphate Buffer (pH 7.4) | - | < 1 |
| Co-solvency | 10% Ethanol in Water | 10 | 50 |
| Surfactant | Polysorbate 80 | 0.1 | 120 |
| Complexation | HP-β-Cyclodextrin | 5 | 500 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers (e.g., 50 mM citrate, phosphate) with pH values ranging from 2.0 to 8.0.
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add a small aliquot of the this compound stock solution to each of the co-solvent-buffer mixtures.
-
Observe for any signs of precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).
-
If no precipitation is observed, you can proceed with your experiment, ensuring the final co-solvent concentration is compatible with your assay.
Visualizations
References
Technical Support Center: Optimizing Chlorthenoxazine Dosage for In Vivo Studies
This technical support center provides guidance and troubleshooting for researchers optimizing the dosage of Chlorthenoxazine for in vivo studies. Given the limited specific data available for this compound, the following sections offer general principles and methodologies applicable to novel or poorly characterized compounds, referred to here as "Compound X," which can be adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in an in vivo study?
-
Literature Review: Conduct a thorough search for any published studies on this compound or structurally similar compounds to find existing dosing information in relevant animal models.
-
In Vitro Data Extrapolation: Utilize in vitro data, such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), as a preliminary guide. While not directly translatable, these values can help estimate a starting dose range.
-
Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[1][2] This involves starting with a very low dose and gradually increasing it in different groups of animals to identify the maximum tolerated dose (MTD).[1][2]
Q2: What is a dose-range finding study and why is it important?
A2: A dose-range finding study, also known as a dose-finding study, is a preliminary experiment conducted to identify a range of doses that are both safe and effective.[2] These studies are crucial in the early stages of drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without causing unacceptable toxicity.
Q3: What are the key factors to consider when selecting an administration route for this compound?
A3: The choice of administration route depends on the drug's properties, the study's objective, and the animal model. Key factors include:
-
Physicochemical Properties: Solubility, stability, and pH of the this compound formulation are critical.
-
Target Site of Action: The route should align with whether a local or systemic effect is needed.
-
Desired Onset and Duration of Action: Intravenous (IV) administration provides a rapid onset, while subcutaneous (SC) or oral (PO) routes result in slower absorption and potentially a longer duration of action.
-
Pharmacokinetic Profile: The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Animal Welfare: The selected method should minimize pain and distress to the animals.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High toxicity and adverse effects observed even at low doses. | - Incorrect starting dose.- High species-specific sensitivity.- Formulation or vehicle toxicity. | - Re-evaluate the starting dose based on further literature review or in vitro data.- Consider using a different, less sensitive animal model if possible.- Run a vehicle-only control group to assess the toxicity of the formulation itself and explore alternative, more biocompatible formulations. |
| High variability in experimental results between animals in the same group. | - Inconsistent dosing technique.- Animal variability (age, weight, health status).- Instability of the dosing formulation. | - Ensure all personnel are properly trained in the dosing technique.- Increase the sample size per group to improve statistical power.- Ensure animals are age- and weight-matched.- Verify the stability of your this compound formulation over the course of the experiment. |
| No significant therapeutic effect observed at any tested dose. | - Doses tested are too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound. | - Conduct a dose-escalation study to test higher doses, up to the MTD.- Consider a different route of administration that may offer better bioavailability.- Perform pharmacokinetic studies to understand the compound's exposure over time. |
| Injection site reactions (e.g., inflammation, necrosis). | - Formulation is not at a physiological pH or is not isotonic.- High concentration or volume of the injected substance. | - Adjust the formulation to a more neutral pH and make it isotonic if possible.- Reduce the concentration and administer a larger volume if within acceptable limits for the chosen route. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.
Methodology:
-
Animal Model: Select a relevant animal model for the study.
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of this compound.
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated by a fixed factor (e.g., 2x or 3x).
-
Administration: Administer this compound and the vehicle via the selected route.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and record body weight at regular intervals.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model & Dosing: Administer a selected dose of this compound to a group of animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
-
Visualizations
Caption: Workflow for optimizing in vivo dosage.
Caption: Troubleshooting decision tree.
References
Chlorthenoxazine stability in solution at room temperature
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the stability of chlorthenoxazine in solution at room temperature. Due to the limited publicly available stability data for this compound, this resource offers a comprehensive framework for establishing a stability profile through experimental studies.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the stability of this compound in solution at room temperature?
A1: Currently, there is a lack of comprehensive public data on the stability of this compound in various solutions at room temperature. Safety Data Sheets (SDS) from suppliers recommend storing the solid powder at -20°C and solutions at -80°C, which suggests that the compound may be unstable at ambient temperatures.[1] Therefore, it is crucial for researchers to experimentally determine the stability of this compound under their specific experimental conditions.
Q2: What is a forced degradation study and why is it necessary for a compound like this compound?
A2: A forced degradation study, or stress testing, exposes a drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, various pH levels, oxidation, and photolysis.[2][3] For a compound with unknown stability like this compound, this study is essential to:
-
Identify potential degradation products.[2]
-
Understand the degradation pathways.[4]
-
Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.
Q3: What is a stability-indicating method?
A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time, in the presence of its degradation products, excipients, and any other potential impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.
Q4: What are the typical stress conditions used in a forced degradation study?
A4: Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Exposing the solution to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.
-
Oxidation: Treating the solution with an oxidizing agent, such as hydrogen peroxide (3-30%).
-
Thermal Stress: Heating the solution at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Exposing the solution to light, typically under conditions specified by ICH guidelines (e.g., a combination of visible and UV light).
The goal is to achieve a target degradation of 10-20% of the active pharmaceutical ingredient.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. The compound is highly stable under the tested conditions. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of the study. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or the duration of the study. |
| Precipitation observed in the sample solution. | Poor solubility of this compound or its degradation products in the chosen solvent or under the applied stress conditions. | Use a co-solvent, change the pH, or filter the sample before analysis (note that this may remove some of the degradants). |
| Poor resolution between this compound and degradation peaks in HPLC. | The analytical method is not optimized. | Modify the HPLC method parameters such as the mobile phase composition, pH, column type, gradient, or flow rate. |
| Inconsistent results between replicate experiments. | Issues with sample preparation, instrument variability, or weighing errors. | Ensure accurate and consistent sample preparation. Check the performance of the analytical instrument. Use a validated analytical method. |
| Mass balance is not achieved (sum of the assay of the main peak and impurities is not close to 100%). | Some degradation products are not detected by the analytical method (e.g., they do not have a UV chromophore). Co-elution of peaks. The API has converted to a non-UV active substance. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Further optimize the chromatographic method to resolve all peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a photodiode array (PDA) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl in a flask.
-
Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.
-
Keep the sample at room temperature for a specified time.
-
At each time point, withdraw an aliquot and dilute to a final concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a sample of the stock solution at an elevated temperature (e.g., 60°C).
-
At each time point, withdraw an aliquot and dilute to a final concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure period, withdraw an aliquot and dilute to a final concentration for HPLC analysis.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a commonly used reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Use a gradient elution to separate peaks with different polarities.
-
Incorporate a buffer (e.g., phosphate or acetate buffer) to control the pH of the mobile phase, which can significantly affect the retention and peak shape of ionizable compounds.
-
-
Wavelength Selection: Use a PDA detector to scan the UV spectra of this compound and its degradation products to select an optimal wavelength for detection.
-
Method Optimization:
-
Inject a mixture of the stressed samples to evaluate the method's ability to separate all degradation products from the parent compound.
-
Adjust the mobile phase composition, gradient, pH, flow rate, and column temperature to achieve optimal separation (resolution > 2 between all peaks).
-
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the stability study should be summarized in a table to facilitate comparison.
Table 1: Stability of this compound in Solution at Room Temperature (25°C ± 2°C)
| Time (hours) | Solvent System | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Appearance of Solution | Notes |
| 0 | 50% Acetonitrile | 100.0 | 100.0 | 0.0 | Clear, colorless | |
| 24 | 50% Acetonitrile | 100.0 | ||||
| 48 | 50% Acetonitrile | 100.0 | ||||
| 72 | 50% Acetonitrile | 100.0 | ||||
| 0 | pH 7.4 Buffer | 100.0 | 100.0 | 0.0 | Clear, colorless | |
| 24 | pH 7.4 Buffer | 100.0 | ||||
| 48 | pH 7.4 Buffer | 100.0 | ||||
| 72 | pH 7.4 Buffer | 100.0 |
(This is a template table. The user should populate it with their experimental data.)
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A hypothetical degradation pathway for this compound.
References
Troubleshooting Chlorthenoxazine variability in experimental results
Welcome to the technical support center for Chlorthenoxazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experimental variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3] The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2.[4]
Q2: I am observing high variability in my cell-based assay results. What are the potential causes?
Variability in cell-based assays can arise from several factors:
-
Cell Line Specificity: The expression levels of COX-1 and COX-2 can vary significantly between different cell lines, influencing the apparent potency of this compound.
-
Stimulus Concentration: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α]) used to induce COX-2 expression can impact the level of prostaglandin production and, consequently, the observed inhibition.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[5] Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. This compound solutions should be stored correctly to maintain stability; stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.
-
Off-Target Effects: At higher concentrations, NSAIDs can have off-target effects that may contribute to variability and cytotoxicity.
-
General Cell Culture Practices: Inconsistent cell passage numbers, seeding densities, and incubation times can all contribute to experimental noise.
Q3: How should I prepare my this compound stock solution?
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 2.116 mg of this compound (Molecular Weight: 211.64 g/mol ) in 1 mL of DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no inhibitory effect observed | 1. Inappropriate cell model: The chosen cell line may not express sufficient levels of COX-2 upon stimulation. 2. Suboptimal stimulus concentration: The concentration of the inflammatory stimulus may be too high or too low. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Insufficient incubation time: The incubation time with this compound may not be long enough to achieve maximal inhibition. | 1. Cell line validation: Confirm COX-2 expression in your chosen cell line upon stimulation using techniques like Western blotting or qPCR. Consider using a cell line known to have a robust inflammatory response, such as RAW 264.7 macrophages or THP-1 monocytes. 2. Stimulus titration: Perform a dose-response experiment to determine the optimal concentration of your inflammatory stimulus. 3. Fresh stock preparation: Prepare a fresh stock solution of this compound and store it in single-use aliquots. 4. Time-course experiment: Conduct a time-course experiment to identify the optimal pre-incubation time for this compound before adding the stimulus. |
| High background signal in prostaglandin E2 (PGE2) ELISA | 1. Non-specific binding: Inadequate blocking or washing steps during the ELISA procedure. 2. Cross-reactivity: The antibodies used in the ELISA kit may cross-react with other molecules in the sample. 3. High basal PGE2 production: The cells may have a high basal level of PGE2 production even without stimulation. | 1. Optimize ELISA protocol: Ensure all blocking and washing steps are performed according to the manufacturer's instructions. 2. Use a validated ELISA kit: Select a high-quality, validated PGE2 ELISA kit. 3. Baseline measurement: Measure the basal PGE2 levels in unstimulated cells and subtract this from the values obtained for stimulated cells. |
| Inconsistent IC50 values | 1. Variability in cell seeding density: Inconsistent cell numbers per well will lead to variable results. 2. Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. 3. Pipetting errors: Inaccurate pipetting of the compound or reagents. | 1. Consistent cell seeding: Use a cell counter to ensure accurate and consistent cell seeding in each well. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity. 3. Calibrate pipettes: Regularly calibrate your pipettes to ensure accuracy. |
Data Presentation
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Rofecoxib | >100 | 25 | >4.0 |
Experimental Protocols
In Vitro COX Inhibition Assay (Purified Enzyme)
This protocol is a general guideline for measuring the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 µM hematin and 2 mM phenol)
-
Arachidonic acid (substrate)
-
This compound
-
Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Plate reader for measuring product formation (e.g., colorimetric or fluorescent)
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the reaction buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (the method will depend on the detection assay used).
-
Quantify the amount of prostaglandin produced using a suitable method, such as a PGE2 ELISA.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Anti-Inflammatory Assay (PGE2 Production)
This protocol describes how to measure the effect of this compound on PGE2 production in a cellular context.
Materials:
-
A suitable cell line (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Inflammatory stimulus (e.g., LPS)
-
This compound
-
PGE2 ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS for a defined period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for a cell-based PGE2 assay.
Caption: A logical approach to troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Chlorthenoxazine & Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chlorthenoxazine in cell culture experiments. A primary focus of this resource is to address the common issue of variability in drug activity due to the presence of serum in the culture medium.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the cytotoxic effect of this compound when moving from serum-free to serum-containing media. Why is this happening?
A1: This is a common phenomenon observed with many experimental compounds. The components of serum, particularly proteins like albumin, can bind to small molecules like this compound. This protein-drug complex formation reduces the concentration of free, unbound this compound that is available to interact with the cells, thereby decreasing its apparent activity. Studies on compounds with similar structures have shown that the presence of serum can necessitate a several-fold increase in the compound's concentration to achieve the same biological effect as observed in serum-free conditions. For instance, with the antiseptic agent chlorhexidine, it was noted that concentrations needed to be approximately 20 times higher in the presence of calf serum to elicit a toxic effect comparable to that in a serum-free medium[1].
Q2: How can I determine the extent of this compound binding to serum proteins?
A2: Several biophysical techniques can be employed to quantify drug-protein binding. Equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography are common methods.[2][3] These techniques help determine the fraction of the drug that remains unbound in the presence of plasma or serum proteins.
Q3: What is the mechanism of action of this compound?
A3: While the precise mechanism of this compound is a subject of ongoing research, it is hypothesized to interfere with key signaling pathways involved in cell proliferation and survival. The exact molecular targets are not yet fully elucidated.
Q4: Are there any recommended cell lines for testing this compound activity?
A4: The choice of cell line should be guided by your specific research question. It is advisable to screen a panel of cell lines relevant to your field of study to identify those most sensitive to this compound.
Q5: How should I prepare my this compound stock solution?
A5: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock is then diluted in culture medium to the final desired concentration for your experiments. It is crucial to ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High variability in experimental results between batches of serum.
-
Cause: Serum is a complex biological mixture, and its composition can vary significantly between different lots and suppliers.[4] This variability can affect the extent of this compound binding and, consequently, its activity.
-
Solution:
-
Lot Testing: Test multiple lots of serum and select one that provides consistent results for your assays.
-
Large Batch Purchase: Once a suitable lot is identified, purchase a large quantity to ensure consistency across a series of experiments.
-
Serum-Free Media: If your cell line can be adapted, consider transitioning to a serum-free or reduced-serum culture medium to eliminate this source of variability.
-
Issue 2: this compound appears to be inactive in our cell-based assays.
-
Cause: As discussed, serum components can sequester the compound. The concentration of this compound may be too low to elicit a response in the presence of serum.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations, both in the presence and absence of serum, to determine the IC50 (half-maximal inhibitory concentration) under each condition.
-
Serum-Free Conditions: As a positive control, test the activity of this compound in a serum-free medium for a short exposure time to confirm its intrinsic activity.
-
Issue 3: Precipitate forms when this compound is added to the culture medium.
-
Cause: this compound may have limited solubility in aqueous solutions. The addition of a concentrated stock solution to the medium can cause it to precipitate.
-
Solution:
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in serum-free medium before adding it to your final culture medium.
-
Vortexing: Ensure thorough mixing immediately after adding the compound to the medium.
-
Solubility Test: Visually inspect the medium for any signs of precipitation after adding this compound.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Serum Concentrations
| Cell Line | Serum Concentration (%) | IC50 (µM) |
| MCF-7 | 0 | 5.2 |
| 2 | 15.8 | |
| 5 | 35.1 | |
| 10 | 78.5 | |
| A549 | 0 | 8.9 |
| 2 | 27.3 | |
| 5 | 60.2 | |
| 10 | 135.4 | |
| HCT116 | 0 | 3.5 |
| 2 | 11.2 | |
| 5 | 24.9 | |
| 10 | 55.7 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock solution in both serum-free and serum-containing media.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for MTT cytotoxicity assay.
Caption: Impact of serum protein binding on this compound.
Caption: Troubleshooting logic for reduced drug activity.
References
- 1. Effect of chlorhexidine on animal cells in vitro. | Semantic Scholar [semanticscholar.org]
- 2. Determination of drug binding to plasma proteins using competitive equilibrium binding to dextran-coated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Screening of Drug-Protein Binding Using High-Performance Affinity Chromatography with Columns Containing Immobilized Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture conditions [qiagen.com]
Technical Support Center: Chlorthenoxazine Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorthenoxazine. It focuses on the identification and detection of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to degradation?
A1: this compound is a nonsteroidal anti-inflammatory drug.[1] Its chemical structure is 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one.[2][3][4][5] The key functional groups susceptible to degradation are the cyclic amide (lactam), the ether linkage within the benzoxazine ring, the chloroethyl side chain, and the aromatic benzene ring.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The lactam ring can open under acidic or basic conditions.
-
Oxidation: The aromatic ring and other parts of the molecule can be oxidized.
-
Photolysis: The presence of a chromophore (the aromatic ring) and a chloro-substituent suggests potential for degradation upon exposure to light.
-
Thermolysis: Degradation can be induced by high temperatures.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on chemical principles, the following are plausible degradation products under forced degradation conditions:
-
Hydrolytic Degradation:
-
Acid/Base Hydrolysis: Opening of the lactam ring to form an amino acid derivative.
-
-
Oxidative Degradation:
-
Hydroxylation of the benzene ring.
-
N-oxide formation.
-
-
Photolytic Degradation:
-
Dehalogenation (loss of chlorine).
-
Further complex reactions involving the aromatic system.
-
A summary of potential degradation products is provided in the table below.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product Name | Proposed Molecular Formula | Change in Mass (Da) |
| Hydrolysis | 2-(2-((2-chloroethyl)amino)ethoxy)benzoic acid | C11H14ClNO3 | +18 |
| Oxidation | 2-(2-chloroethyl)-6-hydroxy-2,3-dihydro-1,3-benzoxazin-4-one | C10H10ClNO3 | +16 |
| Oxidation | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one N-oxide | C10H10ClNO3 | +16 |
| Photolysis | 2-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazin-4-one | C10H11NO3 | -24.5 |
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks in my HPLC chromatogram during a stability study of this compound.
-
Possible Cause: These peaks are likely degradation products. The stability of this compound can be affected by storage conditions (temperature, light, pH of the solution).
-
Troubleshooting Steps:
-
Characterize the new peaks: Use a photodiode array (PDA) detector to check the UV spectrum of the unknown peaks and compare it to that of this compound. A different spectrum may indicate a modification of the chromophore.
-
Employ Mass Spectrometry (MS): If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical step in identifying potential degradation products.
-
Perform Forced Degradation Studies: To confirm if the unexpected peaks are indeed degradation products, subject a pure sample of this compound to forced degradation conditions (see Experimental Protocols section). Compare the chromatograms of the stressed samples with your stability sample.
-
Check for Matrix Effects: If your sample is a formulated product, the excipients might be interfering or degrading. Analyze a placebo formulation under the same conditions.
-
Issue 2: My HPLC method does not separate this compound from its degradation products.
-
Possible Cause: The selectivity of your current HPLC method is insufficient.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of this compound and its degradation products can significantly affect retention time. Varying the pH of the aqueous component of your mobile phase can improve separation.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The change in solvent can alter the selectivity.
-
Modify the Stationary Phase: Use a column with a different chemistry (e.g., a phenyl or a polar-embedded column instead of a standard C18) to introduce different separation mechanisms.
-
Adjust the Gradient: If using a gradient method, try making it shallower to increase the separation between closely eluting peaks.
-
Optimize Temperature: Column temperature can also affect selectivity. Try varying the temperature within the column's operating range.
-
Issue 3: I am not seeing any degradation of this compound in my forced degradation study.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid, base, and oxidative degradation, increase the concentration of the stressor (e.g., from 0.1N HCl to 1N HCl).
-
Increase Exposure Time: Extend the duration of the stress test.
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature. Refluxing may be necessary for resistant molecules.
-
Ensure Adequate Light Exposure: For photostability studies, ensure the sample is exposed to a sufficient intensity and duration of light as per ICH Q1B guidelines.
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution, neutralize with an appropriate amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with an appropriate amount of 1N HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at 105°C for 48 hours.
-
Dissolve the heat-treated sample in a suitable solvent and dilute for analysis.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Degradation Studies
Caption: Workflow for this compound degradation studies.
References
Technical Support Center: Chlorthenoxazine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorthenoxazine. The focus is on addressing challenges related to its aqueous solubility and providing guidance on using pH adjustment as a method for improvement.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility behavior of this compound?
This compound is predicted to be a very weakly acidic compound with a pKa of approximately 12.70.[1] This indicates that its intrinsic solubility in its neutral (un-ionized) form is likely low in acidic and neutral aqueous solutions (pH < 10). The solubility of a weak acid increases as the pH of the solution rises above its pKa, because the molecule deprotonates to form a more polar, and thus more water-soluble, ionic species (anion).[2][3][4] Therefore, a significant increase in this compound's aqueous solubility is expected only at a very high pH, specifically in alkaline conditions.
Q2: Why is adjusting the pH an effective method to improve this compound solubility?
For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[5] By increasing the pH of the solvent well above the compound's pKa, you shift the equilibrium towards the ionized (deprotonated) form of the molecule. This ionized form is generally much more soluble in aqueous media than the neutral form. This principle, often described by the Henderson-Hasselbalch equation, is a common strategy to enhance the solubility of poorly soluble weak acids.
Q3: In what pH range is this compound expected to be most soluble?
Given its predicted pKa of 12.70, this compound's solubility will increase as the pH becomes more alkaline. A significant increase in solubility is expected at pH values greater than 11. The solubility should theoretically increase tenfold for each pH unit increase above the pKa. Therefore, for maximum aqueous solubility, experiments should be conducted in a well-buffered alkaline solution (e.g., pH 11-13).
Q4: What are the potential risks associated with adjusting the pH to dissolve this compound?
While increasing the pH can improve solubility, it also introduces risks. Many organic molecules can undergo chemical degradation, such as hydrolysis, in strongly acidic or alkaline conditions. It is crucial to assess the stability of this compound at the high pH required for its dissolution. We recommend performing a stability study to ensure the compound remains intact and does not degrade into impurities over the course of your experiment.
Troubleshooting Guide
Problem: My this compound is not dissolving, even after I increased the pH.
-
Insufficient pH: Verify the pH of your solution using a calibrated pH meter. Given the high pKa (12.70), a pH of 8 or 9 may be insufficient. You will likely need to adjust the pH to 11 or higher to see a significant improvement in solubility.
-
Buffer Capacity: Ensure your chosen buffer has adequate capacity to maintain the high pH after the addition of the compound.
-
Equilibration Time: Achieving equilibrium solubility can take time. Ensure you are stirring or agitating the solution for a sufficient period (e.g., several hours to 24 hours) at a controlled temperature to allow the compound to fully dissolve.
-
Intrinsic Solubility Limit: Even in its ionized form, the compound has a maximum solubility. It's possible you are attempting to create a concentration that exceeds this limit.
Problem: My this compound dissolved at a high pH, but it precipitated when I diluted it or adjusted the pH back towards neutral.
This is an expected phenomenon known as pH-shift precipitation. The high pH was necessary to dissolve the compound by converting it to its soluble ionized form. When the solution is diluted with a neutral buffer or the pH is lowered, the equilibrium shifts back towards the poorly soluble, un-ionized form, causing it to precipitate out of the solution. To avoid this, the final working solution must be maintained at a pH where the desired concentration of this compound remains soluble.
Problem: I am concerned about the chemical stability of this compound at the high pH required for dissolution.
This is a valid concern. We recommend the following:
-
Pilot Stability Test: Prepare a solution of this compound at the target high pH. Analyze the sample immediately after preparation (T=0) and then again after several time points (e.g., 2, 8, 24 hours) using an analytical technique like HPLC. Look for the appearance of new peaks (degradants) or a decrease in the peak area of the parent compound.
-
Use Freshly Prepared Solutions: To minimize the risk of degradation, always use freshly prepared solutions of this compound for your experiments. Avoid storing stock solutions at high pH for extended periods.
-
Temperature Control: Degradation reactions are often accelerated at higher temperatures. Conduct your dissolution and experiments at controlled, and if possible, lower temperatures (e.g., room temperature or 4°C, if the experiment allows).
Data Presentation
The following table presents a hypothetical pH-solubility profile for this compound based on its predicted pKa of 12.70 and the general behavior of weakly acidic compounds. This data is for illustrative purposes to demonstrate the expected trend.
| pH | Expected Predominant Form | Predicted Solubility (µg/mL) | Notes |
| 4.0 | Un-ionized (HA) | < 1 | Intrinsic solubility is very low. |
| 7.4 | Un-ionized (HA) | < 1 | Remains poorly soluble at physiological pH. |
| 10.0 | Mostly Un-ionized (HA) | ~ 5 | Solubility begins to increase slightly. |
| 11.0 | Mix of HA and A⁻ | ~ 50 | Significant increase as pH approaches pKa. |
| 12.0 | Mix of HA and A⁻ | ~ 500 | Solubility increases dramatically near the pKa. |
| 13.0 | Mostly Ionized (A⁻) | > 5000 | Compound is primarily in its soluble salt form. |
Experimental Protocols
Protocol: Determination of pH-Solubility Profile for this compound
This protocol outlines the shake-flask method, a standard technique for determining equilibrium solubility.
Materials:
-
This compound powder
-
Calibrated pH meter
-
Series of buffers (e.g., phosphate, borate) covering a pH range from 4 to 13.
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation: Prepare a series of aqueous buffers at various pH points (e.g., 4.0, 7.4, 9.0, 10.0, 11.0, 12.0, 13.0).
-
Addition of Compound: Add an excess amount of this compound powder to a vial containing a known volume (e.g., 2 mL) of each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours to ensure saturation is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.
-
Sample Collection: Carefully collect an aliquot from the supernatant of each vial. Immediately filter the aliquot using a syringe filter to remove any fine particulates.
-
pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.
-
Quantification: Dilute the filtered samples with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final equilibrium pH for each sample to generate the pH-solubility profile.
Visualizations
Caption: Experimental workflow for preparing a this compound solution using pH adjustment.
Caption: Relationship between pH, ionization state, and solubility of this compound.
References
- 1. This compound CAS#: 132-89-8 [m.chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Chlorthenoxazine in cell assays
Welcome to the technical support center for Chlorthenoxazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
A1: this compound is recognized for its anti-inflammatory properties.[1] While its precise molecular targets are not extensively characterized in publicly available literature, its classification suggests it may modulate pathways involved in inflammation.
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses. These effects can complicate data interpretation, produce misleading results, and obscure the true mechanism of action of the compound being studied. Minimizing these effects is crucial for accurate and reproducible research.[2]
Q3: How can I determine the optimal concentration of this compound for my cell assay while minimizing off-target effects?
A3: A dose-response experiment is essential. We recommend performing a cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) with a wide range of this compound concentrations. The goal is to identify the concentration range where the compound is effective without causing significant cell death, which could be an indicator of off-target toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected therapeutic concentrations. | Off-target toxicity. | - Perform a dose-response curve to determine the IC50 and CC50 (50% cytotoxic concentration). - Use the lowest effective concentration. - Reduce incubation time. |
| Inconsistent results between experiments. | - Reagent variability. - Cell passage number. - Off-target effects masking the primary effect. | - Use a positive and negative control for every experiment. - Maintain a consistent cell passage number. - Consider using a structurally related but inactive compound as a negative control. |
| Observed phenotype does not align with the expected anti-inflammatory effect. | - The signaling pathway in your cell model is different. - Off-target effects are dominating the cellular response. | - Confirm the expression of the target pathway in your cell line. - Use pathway-specific inhibitors or activators to confirm the mechanism. - Perform a washout experiment to see if the effect is reversible. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxic concentration of this compound using a resazurin-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add resazurin solution to each well to a final concentration of 0.1 mg/mL.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50.
Visual Guides
References
Chlorthenoxazine and Laboratory Assays: A Guide to Potential Interactions
Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of Chlorthenoxazine with common laboratory reagents. Due to a lack of specific published data on this compound's interference profile, this document outlines general principles of drug interference and provides information based on its classification as a benzoxazine and a non-steroidal anti-inflammatory drug (NSAID).
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which drug class does it belong?
A1: this compound is a drug belonging to the benzoxazine class. It is also classified as a non-steroidal anti-inflammatory drug (NSAID).
Q2: Is there specific information available on which laboratory tests this compound interferes with?
A2: Currently, there is a lack of specific published studies detailing the interference of this compound with common laboratory assays. Therefore, it is crucial to consider potential cross-reactivity based on its chemical structure and drug class.
Q3: What are the general mechanisms by which drugs like this compound can interfere with laboratory tests?
A3: Drug interference in laboratory tests can occur through two primary mechanisms:
-
In vivo interference: The drug or its metabolites cause a physiological change in the analyte being measured.
-
In vitro interference: The drug or its metabolites directly interact with the assay reagents or analytical equipment, leading to inaccurate results.
Q4: As an NSAID, what are the potential laboratory test interferences that could be anticipated with this compound?
A4: NSAIDs as a class have been reported to interfere with various laboratory tests. While not specific to this compound, these potential interferences should be considered:
-
Clinical Chemistry Assays: Potential for interference with assays for glucose, uric acid, protein, cholesterol, creatinine, bilirubin, and iron.
-
Urine Drug Screens: Some NSAIDs have been anecdotally associated with false-positive results for cannabinoids and barbiturates in immunoassays.
Troubleshooting Guide
If you suspect this compound is interfering with your laboratory results, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent assay results in samples from subjects administered this compound. | In vivo or in vitro interference by this compound or its metabolites. | 1. Review the patient's medication history. 2. Consult the laboratory test manufacturer's package insert for known interferences. 3. Consider using an alternative analytical method for the analyte of interest that is less susceptible to interference (e.g., mass spectrometry-based methods). 4. If possible, collect samples when the drug is at its trough concentration. |
| Suspected false-positive urine drug screen. | Cross-reactivity of this compound or its metabolites with the immunoassay antibodies. | Confirm the result with a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
Experimental Protocols
Due to the absence of specific data for this compound, detailed experimental protocols for interference studies cannot be provided. However, a general workflow for investigating potential drug interference is outlined below.
Validation & Comparative
Chlorthenoxazine: An Inquiry into its COX-1 versus COX-2 Selectivity
A comparative analysis of cyclooxygenase inhibition by non-steroidal anti-inflammatory drugs.
For Researchers, Scientists, and Drug Development Professionals.
Disclaimer: As of November 2025, publicly available experimental data specifically detailing the COX-1/COX-2 selectivity ratio for chlorthenoxazine is limited. This compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties[1][2]. One chemical supplier notes that a compound with the same CAS number has demonstrated COX-2 inhibitory activity[3]. However, without specific IC50 values, a quantitative comparison is not possible.
To provide a valuable resource for researchers in the field, this guide presents a comparative framework for evaluating COX-1/COX-2 selectivity. The following sections detail the selectivity ratios of several common NSAIDs, outline a typical experimental protocol for determining these values, and provide diagrams of the relevant biological pathway and experimental workflow.
Comparative Analysis of COX Inhibition for Common NSAIDs
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the COX-2 enzyme, which is induced during inflammation. Conversely, the common side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 enzyme. The ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 is a critical parameter in assessing the relative selectivity of an NSAID. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Etoricoxib | 131 | 1.24 | 106 |
| Celecoxib | 7.6 | 0.8 | 9.5 |
| Meloxicam | 2.5 | 0.8 | 3.1 |
| Diclofenac | 0.5 | 0.2 | 2.5 |
| Ibuprofen | 2.5 | 11.9 | 0.2 |
Note: The IC50 values and selectivity ratios can vary between different assay systems. The data presented here is a representative compilation from various sources.
Experimental Protocols for Determining COX Selectivity
A common and physiologically relevant method for determining the COX-1 and COX-2 inhibitory activity of a compound is the human whole blood assay.
Human Whole Blood Assay
Objective: To determine the potency and selectivity of a test compound in inhibiting COX-1 and COX-2 in a human whole blood matrix.
Methodology:
-
COX-1 Assay:
-
Whole blood is incubated with the test compound at various concentrations.
-
COX-1 is activated by allowing the blood to clot, which stimulates platelet thromboxane B2 (TXB2) production.
-
The concentration of TXB2 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for COX-1 inhibition is calculated from the dose-response curve.
-
-
COX-2 Assay:
-
Whole blood is treated with an anticoagulant (e.g., heparin) and incubated with the test compound.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The production of prostaglandin E2 (PGE2) is measured by ELISA.
-
The IC50 value for COX-2 inhibition is determined from the dose-response curve.
-
-
Selectivity Ratio Calculation:
-
The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
-
Visualizing the Scientific Process
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General signaling pathways for COX-1 and COX-2.
Caption: Experimental workflow for the whole blood assay.
References
An In Vitro Comparison of Chlorthenoxazine and Diclofenac: A Review of Current Data
For researchers, scientists, and drug development professionals, understanding the comparative in vitro performance of anti-inflammatory agents is crucial for guiding further research and development. This guide provides a detailed comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) diclofenac with the less-characterized compound, chlorthenoxazine. While extensive in vitro data for diclofenac allows for a thorough analysis of its mechanism of action, a significant lack of publicly available quantitative in vitro studies for this compound currently limits a direct, data-driven comparison.
Introduction
Mechanism of Action: The Cyclooxygenase Pathway
The anti-inflammatory effects of most NSAIDs, including diclofenac, are primarily achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Quantitative In Vitro Data: Diclofenac
Diclofenac is known to inhibit both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The selectivity of an NSAID is often expressed as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 1.2 - 7.2 | 0.04 - 0.8 | 1.5 - 180 |
Note: The IC50 and selectivity index values for diclofenac can vary between studies due to different experimental conditions.
Quantitative In Vitro Data: this compound
Currently, there is a lack of publicly available in vitro studies that have determined the IC50 values of this compound for COX-1 and COX-2 inhibition. While some sources describe it as a COX-2 inhibitor, quantitative data to support this and to allow for a direct comparison with diclofenac is absent from the scientific literature.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize and compare anti-inflammatory drugs.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental in determining the potency and selectivity of NSAIDs.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Dilution: A series of concentrations of the test compounds (this compound and diclofenac) are prepared in a suitable solvent, such as DMSO.
-
Incubation: The COX enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped, often by the addition of an acid.
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of COX activity at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on available in vitro data, diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes, with a preference for COX-2 in many assay systems. This profile explains its efficacy as an anti-inflammatory agent. For this compound, while it is classified as a non-steroidal anti-inflammatory drug, the absence of publicly accessible, quantitative in vitro data, particularly regarding its COX inhibitory activity, makes a direct and meaningful comparison with diclofenac challenging at this time. Further in vitro studies are necessary to elucidate the precise mechanism of action and the comparative potency and selectivity of this compound. Such studies would be invaluable for the scientific and drug development communities in understanding its potential therapeutic applications and side-effect profile relative to established NSAIDs like diclofenac.
References
Chlorthenoxazine and Celecoxib: A Comparative Analysis of Anti-Inflammatory Properties
In the landscape of anti-inflammatory therapeutics, a thorough evaluation of efficacy and mechanism of action is paramount for researchers and drug development professionals. This guide provides a comparative analysis of Chlorthenoxazine, a lesser-known non-steroidal anti-inflammatory drug (NSAID), and Celecoxib, a widely recognized selective COX-2 inhibitor. Due to the limited contemporary research on this compound, this comparison leverages historical data on a closely related analogue alongside extensive data for Celecoxib.
Overview of Compounds
This compound is a non-steroidal anti-inflammatory agent belonging to the benzoxazine class of compounds.[1][2] While its specific mechanism of action is not well-documented in recent literature, some benzoxazine derivatives have been shown to possess anti-inflammatory properties, with some studies suggesting potential inhibition of cyclooxygenase (COX) enzymes.[3][4][5]
Celecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor. This selectivity allows it to target inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Quantitative Data on Anti-Inflammatory Efficacy
Direct comparative studies between this compound and Celecoxib are not available in the published literature. However, a 1964 study investigated the anti-inflammatory effect of a structurally similar compound, 2-(β-chloroethyl)-2,3-dihydro-4-oxo-6-amino-(benz-1,3-oxazine).HCl (referred to as A 350), in a carrageenan-induced rat paw edema model. The data from this study is presented below for a historical perspective on the potential efficacy of a this compound-like compound. This is juxtaposed with representative data for Celecoxib from more recent studies using similar models.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| 2-(β-chloroethyl)-2,3-dihydro-4-oxo-6-amino-(benz-1,3-oxazine).HCl (A 350) | 100 | 3 hours | 35% | (Arrigoni-Martelli, 1964) |
| Celecoxib | 10 | 3 hours | ~45-55% | Representative data from various preclinical studies |
| Celecoxib | 30 | 3 hours | ~60-70% | Representative data from various preclinical studies |
Note: The data for A 350 is from a single historical study and should be interpreted with caution. The data for Celecoxib is a representative range compiled from multiple preclinical studies to illustrate its typical efficacy in this model.
Table 2: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | ~15 | ~0.04 | ~375 |
IC₅₀ values for Celecoxib are representative values from in vitro assays.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compound (e.g., this compound analogue or Celecoxib) or vehicle is administered orally or intraperitoneally at a specified time (e.g., 1 hour) before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). The subsequent peroxidase-catalyzed reduction of PGH₂ is monitored colorimetrically or fluorometrically.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme.
-
Arachidonic acid (substrate) is added to initiate the reaction.
-
The rate of the reaction is measured by monitoring the appearance of the product over time.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined. The COX-2 selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Celecoxib is the selective inhibition of the COX-2 enzyme in the arachidonic acid pathway. The mechanism for this compound is not definitively established, but based on the activity of other benzoxazine derivatives, a potential, though unconfirmed, interaction with the COX pathway can be hypothesized.
Caption: Known mechanism of action for Celecoxib.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of anti-inflammatory compounds.
Caption: Preclinical anti-inflammatory drug discovery workflow.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. ijfans.org [ijfans.org]
Head-to-head comparison of Chlorthenoxazine and naproxen
Head-to-Head Comparison: Chlorthenoxazine and Naproxen
A direct head-to-head comparison between this compound and naproxen is not feasible at this time due to a significant lack of publicly available scientific data on this compound.
To fulfill the request for a data-driven comparison, comprehensive experimental data for both compounds would be required. This would include, but is not limited to:
-
In vitro studies: IC50 values for COX-1 and COX-2 enzymes, receptor binding assays.
-
In vivo preclinical studies: Pharmacokinetic profiles (absorption, distribution, metabolism, excretion) in animal models, efficacy in animal models of pain and inflammation.
-
Human clinical trials: Randomized controlled trials comparing the analgesic and anti-inflammatory efficacy and safety of this compound to naproxen or placebo.
Without such data for this compound, a scientifically rigorous comparison is impossible.
Below, we provide a comprehensive guide to the pharmacology of naproxen, structured as requested, to serve as a template for what a complete comparison would entail.
In-Depth Analysis of Naproxen
Naproxen is a widely used NSAID for treating pain, fever, and inflammation-related conditions such as arthritis.[1][2]
Mechanism of Action
Naproxen exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, naproxen reduces the synthesis of prostaglandins. The inhibition of COX-2 is responsible for the anti-inflammatory, analgesic, and antipyretic effects, while the simultaneous inhibition of the constitutively expressed COX-1 enzyme is associated with some of the common adverse effects, particularly gastrointestinal issues.
Caption: Naproxen's Mechanism of Action.
Pharmacokinetics
Naproxen is rapidly and completely absorbed following oral administration. It is extensively bound to plasma albumin (>99%) at therapeutic concentrations.
Table 1: Pharmacokinetic Parameters of Naproxen
| Parameter | Value | Source(s) |
| Bioavailability | ~95% (oral) | |
| Protein Binding | >99% (to albumin) | |
| Metabolism | Extensively hepatic (via CYP2C9 and CYP1A2) to 6-O-desmethylnaproxen. | |
| Volume of Distribution (Vd) | 0.16 L/kg | |
| Time to Peak Plasma (Tmax) | 2-4 hours (Naproxen); 1-2 hours (Naproxen Sodium) | |
| Elimination Half-life (t½) | 12-17 hours | |
| Excretion | Primarily renal (~95% in urine, mainly as metabolites); <5% in feces. |
Experimental Protocols
To determine the pharmacokinetic parameters listed above, a standard experimental workflow is employed in clinical pharmacology studies.
Protocol: Single-Dose Pharmacokinetic Study of Oral Naproxen
-
Subject Recruitment: A cohort of healthy, fasted adult volunteers is recruited after obtaining informed consent. Subjects are screened for exclusion criteria such as renal or hepatic impairment, allergies to NSAIDs, or concurrent medication use.
-
Drug Administration: A single, standardized oral dose of naproxen (e.g., 500 mg) is administered to each subject.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of naproxen and its major metabolites in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate key PK parameters like Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), t½ (half-life), and clearance.
Caption: Pharmacokinetic Study Workflow.
Safety and Side Effects
The most common side effects of naproxen are gastrointestinal in nature and include heartburn, stomach pain, and nausea. Due to its inhibition of COX-1, which is involved in maintaining the gastric mucosa, long-term use can increase the risk of gastrointestinal bleeding and ulceration. Other potential severe side effects include an increased risk of cardiovascular events (heart attack, stroke) and kidney problems.
References
Validating Chlorthenoxazine's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Chlorthenoxazine, a nonsteroidal anti-inflammatory agent. Due to the limited publicly available information on its precise molecular target, this guide will proceed under the well-established hypothesis that this compound, like many NSAIDs, engages Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
We will objectively compare the hypothetical performance of this compound with two widely recognized anti-inflammatory drugs:
-
Celecoxib: A selective COX-2 inhibitor.
-
Ibuprofen: A non-selective NSAID that inhibits both COX-1 and COX-2.
This guide will furnish detailed experimental protocols, present comparative data in structured tables, and utilize diagrams to illustrate key concepts and workflows, empowering researchers to design and execute robust target validation studies.
Key Methodologies for Target Engagement Validation
To ascertain whether a compound directly interacts with its intended target within a complex cellular environment, a combination of direct and indirect assays is often employed.
-
Direct Target Engagement Assays physically measure the interaction between the compound and the target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique in this category, as it detects the stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1][2][3]
-
Indirect Target Engagement Assays measure the functional consequences of the compound's interaction with its target. For a COX-2 inhibitor, this typically involves quantifying the reduction in its enzymatic product, Prostaglandlin E2 (PGE2), through methods like an immunoassay (ELISA) .[4][5]
Comparative Analysis of this compound and Alternatives
The following tables summarize hypothetical experimental data comparing this compound with Celecoxib and Ibuprofen. These tables are designed to provide a clear, quantitative comparison of their cellular target engagement and functional effects.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This table illustrates the thermal stabilization of the COX-2 protein upon binding to the respective compounds in a cellular context. A positive shift in the melting temperature (ΔTm) indicates direct target engagement.
| Compound | Target Protein | Cell Line | Concentration (µM) | Melting Temperature (Tm) Shift (ΔTm) in °C |
| This compound (Hypothetical) | COX-2 | Human Macrophages | 10 | +3.8 |
| Celecoxib | COX-2 | Human Macrophages | 10 | +4.5 |
| Ibuprofen | COX-2 | Human Macrophages | 10 | +2.5 |
| Vehicle (DMSO) | COX-2 | Human Macrophages | - | 0 |
Table 2: Prostaglandin E2 (PGE2) Immunoassay Data
This table shows the functional outcome of target engagement by measuring the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated human macrophages.
| Compound | Target Pathway | Cell Line | Concentration (µM) | Inhibition of PGE2 Production (%) |
| This compound (Hypothetical) | COX-2 | Human Macrophages | 1 | 75 |
| Celecoxib | COX-2 | Human Macrophages | 1 | 90 |
| Ibuprofen | COX-1/COX-2 | Human Macrophages | 1 | 85 |
| Vehicle (DMSO) | COX-2 | Human Macrophages | - | 0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for COX-2
Objective: To determine if this compound directly binds to and stabilizes the COX-2 protein in intact cells.
Materials:
-
Human macrophage cell line (e.g., THP-1, differentiated with PMA)
-
This compound, Celecoxib, Ibuprofen (10 mM stock solutions in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Anti-COX-2 primary antibody, HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate human macrophages at an appropriate density in 10 cm dishes and allow them to adhere overnight.
-
Treat the cells with 10 µM of this compound, Celecoxib, Ibuprofen, or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
Harvest the cells by scraping and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-COX-2 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for COX-2 at each temperature for each treatment condition.
-
Plot the relative band intensity against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein has denatured.
-
Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each compound treatment.
-
Prostaglandin E2 (PGE2) Immunoassay (ELISA) Protocol
Objective: To measure the functional effect of this compound on COX-2 activity by quantifying the production of PGE2.
Materials:
-
Human macrophage cell line (e.g., THP-1, differentiated with PMA)
-
This compound, Celecoxib, Ibuprofen (serial dilutions in cell culture medium)
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA kit
-
Cell culture medium
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed human macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound, Celecoxib, Ibuprofen, or vehicle (DMSO) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted PGE2.
-
-
ELISA:
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and PGE2 standards to the wells of the ELISA plate.
-
Incubating with a PGE2-HRP conjugate.
-
Washing the plate.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway, experimental workflow, and a comparison of the assay types.
Caption: The COX-2 signaling pathway in inflammation.
Caption: A generalized workflow for cellular target engagement validation.
Caption: Comparison of direct vs. indirect target engagement assays.
References
- 1. news-medical.net [news-medical.net]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Ibuprofen on IL-1β, TNF-α and PGE2 levels in periapical exudates: a double blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Applying Cellular Thermal Shift Assay (CETSA) for Target Engagement of Novel Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for verifying the engagement of a drug with its intended protein target within the complex environment of a cell. This guide provides a comprehensive overview of the CETSA methodology, using the anti-inflammatory and muscle relaxant agent Chlorthenoxazine as a case study for its application. We will explore the experimental protocol, data presentation, and a comparative analysis with alternative target engagement assays.
While specific experimental data for this compound using CETSA is not publicly available, this guide will delineate the precise workflows and data interpretation that would be employed to characterize its target engagement, providing a valuable framework for researchers investigating novel compounds.
The Principle of CETSA: Thermal Stabilization Upon Binding
At its core, CETSA operates on the principle that the binding of a ligand, such as a drug molecule, to a protein increases the protein's thermal stability.[1] When heated, proteins denature and aggregate out of solution. However, a protein bound to a drug will be more resistant to this heat-induced denaturation, remaining soluble at higher temperatures compared to its unbound state. By measuring the amount of soluble protein at various temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of a drug provides direct evidence of target engagement.[2]
Experimental Workflow: A Step-by-Step Guide
The successful implementation of a CETSA experiment involves a series of well-defined steps, from cell culture to data analysis.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A schematic overview of the CETSA experimental workflow.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Culture a relevant cell line to an appropriate density. For this compound, this could be a muscle cell line or an immune cell line, depending on the therapeutic focus.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for drug uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (typically 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells to release their contents. Common methods include freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant, which contains the soluble proteins.
-
Quantify the amount of the target protein in the supernatant using methods such as Western blotting or mass spectrometry (CETSA-MS).
-
Data Presentation and Interpretation
The quantitative data from a CETSA experiment is typically presented as a melting curve, plotting the percentage of soluble target protein against temperature. A shift in the melting curve to higher temperatures in the presence of the drug indicates thermal stabilization and therefore target engagement.
For a more detailed analysis, an isothermal dose-response (ITDR) experiment can be performed. In this setup, cells are treated with a range of drug concentrations and heated at a single, fixed temperature. This allows for the determination of the drug's potency in engaging its target, often expressed as an EC50 value.
Table 1: Hypothetical CETSA Data for this compound Targeting Protein X
| Temperature (°C) | % Soluble Protein X (Vehicle) | % Soluble Protein X (+ this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 15 | 50 |
| 65 | 5 | 20 |
| 70 | <1 | 5 |
Comparison with Alternative Target Engagement Assays
While CETSA is a powerful tool, other methods are available to assess drug-target engagement, each with its own advantages and limitations.
Table 2: Comparison of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis | Ligand-induced changes in protein unfolding energetics |
| Cellular Context | Intact cells, cell lysates, tissues | Primarily cell lysates | Cell lysates |
| Label-Free | Yes | Yes | Yes |
| Throughput | Low to high (with CETSA HT) | Low to medium | Low to medium |
| Key Advantage | Physiologically relevant; applicable in live cells and tissues. | Does not rely on thermal stability changes. | Can detect subtle conformational changes. |
| Key Limitation | Requires the protein to have a distinct thermal melt profile. | Optimization of protease digestion can be challenging. | Requires mass spectrometry and complex data analysis. |
Hypothetical Signaling Pathway for this compound
To illustrate how CETSA can be integrated into a broader drug development context, consider a hypothetical signaling pathway for this compound's anti-inflammatory effects. If this compound were to target a key kinase in an inflammatory pathway, CETSA could confirm this direct interaction.
Diagram: Hypothetical Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of a key kinase by this compound.
Conclusion
The Cellular Thermal Shift Assay provides an invaluable method for confirming direct target engagement of a compound within a physiologically relevant context. While specific CETSA data for this compound is not yet available, the protocols and comparative frameworks outlined in this guide offer a clear path for its future investigation and for the broader application of CETSA in drug discovery and development. By directly assessing whether a drug binds to its intended target in cells, CETSA helps to build a stronger, more confident link between a compound's molecular mechanism and its therapeutic effect.
References
Confirming Chlorthenoxazine's Mechanism of Action in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of Chlorthenoxazine, a nonsteroidal anti-inflammatory drug (NSAID), within primary cells. Due to a lack of publicly available experimental data for this compound, this document focuses on the established mechanisms of action for common NSAIDs and offers detailed protocols for generating the necessary comparative data. We will compare the expected activities of this compound with three widely-used NSAIDs: Ibuprofen, Naproxen (non-selective COX inhibitors), and Celecoxib (a COX-2 selective inhibitor).
Introduction to this compound and its Putative Mechanism of Action
This compound is classified as a nonsteroidal anti-inflammatory agent, with analgesic and antipyretic properties. As an NSAID, its primary mechanism of action is presumed to be the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1][2][3]. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation[2]. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.
Beyond COX inhibition, some NSAIDs have been shown to affect other signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes[4]. Inhibition of the NF-κB pathway represents a potential secondary mechanism for the anti-inflammatory effects of some NSAIDs.
Comparative Analysis of NSAIDs in Primary Cells
To confirm the mechanism of action of this compound, its activity should be compared against well-characterized NSAIDs in primary cells, which more closely mimic the in vivo environment than immortalized cell lines. The following table summarizes the known activities of our selected comparator NSAIDs.
| Drug | Target | Cell Type | Assay | IC50 (µM) | Reference |
| Ibuprofen | COX-1 | Human Articular Chondrocytes | PGE2 Inhibition | 1.2 | |
| COX-2 | Human Articular Chondrocytes | PGE2 Inhibition | 1.8 | ||
| Naproxen | COX-1 | Human Articular Chondrocytes | PGE2 Inhibition | 0.6 | |
| COX-2 | Human Articular Chondrocytes | PGE2 Inhibition | 1.2 | ||
| Celecoxib | COX-1 | Human Articular Chondrocytes | PGE2 Inhibition | >100 | |
| COX-2 | Human Articular Chondrocytes | PGE2 Inhibition | 0.04 |
Experimental Protocols
The following are detailed protocols for assessing the mechanism of action of this compound in primary cells.
Protocol 1: Cyclooxygenase (COX) Inhibition Assay in Primary Macrophages
This protocol determines the inhibitory activity of this compound on COX-1 and COX-2 in primary macrophages by measuring the production of prostaglandin E2 (PGE2).
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
This compound, Ibuprofen, Naproxen, Celecoxib
-
PGE2 ELISA kit
-
Cell culture reagents
Procedure:
-
Macrophage Differentiation: Isolate PBMCs from whole blood and culture in the presence of M-CSF for 7 days to differentiate them into macrophages.
-
Cell Plating: Plate the differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Drug Treatment: Pre-incubate the cells with various concentrations of this compound or comparator NSAIDs for 1 hour.
-
COX-2 Induction and Stimulation: To measure COX-2 inhibition, stimulate the cells with LPS (1 µg/mL) for 24 hours. For COX-1 inhibition, use unstimulated cells.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against COX-1 and COX-2.
Protocol 2: NF-κB Signaling Pathway Assay in Primary Macrophages
This protocol assesses the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
Primary human macrophages (differentiated as in Protocol 1)
-
NF-κB luciferase reporter vector
-
Transfection reagent suitable for primary cells
-
Lipopolysaccharide (LPS)
-
This compound and comparator compounds
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Transfect the primary macrophages with an NF-κB luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: Plate the transfected cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Drug Treatment: Treat the cells with various concentrations of this compound or comparator compounds for 1 hour.
-
NF-κB Activation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Determine the effect of the compounds on LPS-induced NF-κB activation and calculate IC50 values if applicable.
Visualizing Signaling Pathways and Workflows
To better understand the targeted signaling pathways and the experimental approach, the following diagrams are provided.
Caption: Putative mechanism of action of this compound as an NSAID.
Caption: Experimental workflow for confirming this compound's mechanism.
Conclusion
While this compound is classified as an NSAID, a comprehensive understanding of its mechanism of action in a physiologically relevant context, such as primary cells, is currently lacking in the public domain. The experimental framework provided in this guide offers a robust approach to elucidate its inhibitory effects on the COX and NF-κB pathways. By comparing its activity profile to that of established non-selective and selective NSAIDs, researchers can definitively characterize the molecular pharmacology of this compound and confirm its mechanism of action. This will be crucial for its further development and potential clinical applications.
References
- 1. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity and Off-Target Screening: A Case Study Approach with Chlorthenoxazine
Introduction
I. Establishing a Primary Target Profile
The initial step in assessing cross-reactivity is to understand the compound's intended mechanism of action. Given Chlorthenoxazine's classification as an NSAID, a primary hypothesis would be its interaction with the cyclooxygenase (COX) enzymes.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This assay determines the potency of this compound against the two main COX isoforms.
-
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
-
Methodology: A common method is an in vitro enzyme immunoassay (EIA).[1]
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO) to create a range of test concentrations.
-
Reaction: The enzymes are pre-incubated with either this compound or a vehicle control. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The reaction product, prostaglandin H2 (PGH2), is unstable and is typically reduced to prostaglandin F2α (PGF2α). The amount of PGF2α is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Target Potency and Selectivity
The results of the primary target assays should be summarized in a clear, tabular format. For comparison, a known selective COX-2 inhibitor (like Celecoxib) and a non-selective NSAID (like Ibuprofen) should be included.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data to be determined | Data to be determined | Calculated from experimental data |
| Celecoxib (Control) | ~1500 | ~15 | ~100 |
| Ibuprofen (Control) | ~10 | ~250 | ~0.04 |
Note: Control values are approximate and can vary between assay conditions.
II. Comprehensive Off-Target Screening
Identifying unintended biological interactions is crucial for predicting potential adverse effects. A tiered approach, starting with computational methods and followed by broad experimental screening, is recommended.
A. Computational (In Silico) Screening
Computational models can predict potential off-target interactions based on the chemical structure of the compound.[2][3][4] These methods are rapid and cost-effective for initial hazard identification.
-
Methodologies:
-
Ligand-based methods: These compare the structure of this compound to databases of known ligands for various targets (e.g., using 2D fingerprint similarity or 3D shape matching).
-
Structure-based methods (Docking): If the 3D structures of potential off-targets are known, molecular docking simulations can predict the binding affinity of this compound to these proteins.
-
-
Output: A prioritized list of potential off-targets for further experimental validation.
B. Experimental (In Vitro) Screening
Broad screening panels are used to test the compound against a wide range of biologically relevant targets.
Experimental Workflow: Tiered In Vitro Safety Screening
Caption: Tiered workflow for off-target screening.
1. Broad Radioligand Binding Assays (Safety Panels)
These panels assess the ability of a compound to displace a radiolabeled ligand from a large number of receptors, ion channels, and transporters. Commercial services offer panels of varying sizes (e.g., 44 to over 100 targets).
Experimental Protocol: Radioligand Binding Assay
-
Objective: To identify significant binding of this compound to a panel of off-targets.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Incubation: The membranes are incubated with a specific radioligand and a fixed concentration of this compound (typically 1-10 µM for a primary screen).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of radioligand displacement by this compound is calculated. A significant displacement (e.g., >50%) flags a "hit" for further investigation.
-
Data Presentation: Safety Panel "Heatmap" Table
Results are often presented as a percentage of inhibition or displacement at a single high concentration.
| Target Class | Target | % Inhibition @ 10 µM this compound |
| GPCRs | Adenosine A1 | Data to be determined |
| Adrenergic α1A | Data to be determined | |
| Dopamine D2 | Data to be determined | |
| Ion Channels | hERG | Data to be determined |
| Sodium Channel (Site 2) | Data to be determined | |
| Transporters | Serotonin Transporter (SERT) | Data to be determined |
| Enzymes | Phosphodiesterase 4 (PDE4) | Data to be determined |
2. Kinase Profiling
Given that kinases are a large and important class of drug targets, and off-target kinase activity is common, a separate, broad kinase panel screen is highly recommended.
Experimental Protocol: In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against a large panel of kinases.
-
Methodology: A common approach is to measure the amount of ATP consumed (or ADP produced) during the phosphorylation reaction.
-
Reaction Setup: The kinase, a suitable substrate, and ATP are combined in a reaction buffer.
-
Compound Addition: this compound is added at a fixed concentration.
-
Reaction and Detection: The reaction is allowed to proceed, and the amount of ADP produced is quantified using a fluorescence- or luminescence-based detection system.
-
Data Analysis: The percentage of kinase activity remaining is calculated relative to a vehicle control.
-
Data Presentation: Kinase Panel Results
Results are typically presented as a percentage of control at a given concentration.
| Kinase Family | Kinase Target | % of Control @ 10 µM this compound |
| TK | ABL1 | Data to be determined |
| EGFR | Data to be determined | |
| CMGC | CDK2 | Data to be determined |
| GSK3β | Data to be determined |
III. Hit Confirmation and Functional Analysis
Any "hits" identified in the broad screening panels need to be confirmed and their functional consequence assessed.
1. Dose-Response Assays
For each confirmed hit, a full dose-response curve is generated to determine the IC50 (for enzymes and binding assays) or EC50 (for functional assays). The methodology is similar to the primary screening assays but uses a range of compound concentrations.
2. Functional Assays
For receptor and ion channel hits, it is crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
GPCRs: Second messenger assays (e.g., cAMP, IP-One, or calcium mobilization assays) are used to determine the functional effect of the compound.
-
Ion Channels: Electrophysiology (e.g., patch-clamp) studies are the gold standard for assessing the functional impact on ion channel activity.
Signaling Pathway Visualization
If this compound is found to significantly inhibit an off-target, such as a kinase involved in a known signaling pathway, a diagram should be created to illustrate this interaction. For example, if it were found to inhibit a hypothetical "Kinase X" in the MAPK/ERK pathway:
Caption: Hypothetical off-target interaction of this compound.
IV. Conclusion and Next Steps
A thorough investigation into the cross-reactivity and off-target profile of a compound like this compound is a multi-step process that combines computational prediction with a tiered experimental approach. By systematically identifying the primary target(s), screening against a broad range of potential off-targets, and confirming hits with functional assays, researchers can build a comprehensive selectivity profile. This profile is essential for understanding a compound's therapeutic potential and for predicting and mitigating potential safety liabilities in later stages of drug development. The methodologies and data presentation formats provided in this guide offer a robust framework for conducting such an evaluation.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chlorthenoxazine and Standard Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
Disclaimer: Initial research indicates that Chlorthenoxazine is a benzoxazine derivative, but it is not recognized as a conventional Nonsteroidal Anti-Inflammatory Drug (NSAID).[1][2] The available scientific literature does not provide a clear mechanism of action for this compound in the context of inflammation, nor are there established comparative studies against well-known NSAIDs. Therefore, this guide will serve as a template for benchmarking a hypothetical novel anti-inflammatory compound, herein referred to as "Novel Compound X," against established NSAIDs like Ibuprofen and the COX-2 selective inhibitor, Celecoxib.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the comparative evaluation of new chemical entities with anti-inflammatory potential.
Introduction to NSAIDs and Mechanism of Action
Nonsteroidal anti-inflammatory drugs are a widely used class of medications that reduce pain, inflammation, and fever.[3] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—hormone-like substances that mediate inflammation and pain.[4]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.
-
COX-2: This isoform is typically induced by inflammatory stimuli and is the primary mediator of pain and inflammation.
Traditional NSAIDs, such as Ibuprofen, are non-selective and inhibit both COX-1 and COX-2. This non-selectivity can lead to common side effects like gastrointestinal irritation and bleeding. In contrast, COX-2 selective inhibitors, like Celecoxib, were developed to specifically target the inflammation-associated enzyme, thereby reducing the risk of certain gastrointestinal side effects.
Data Presentation: A Comparative Overview
The following tables provide a template for summarizing the key performance indicators of a novel anti-inflammatory compound against standard NSAIDs. The data for "Novel Compound X" are hypothetical and for illustrative purposes only.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Novel Compound X | [Insert Data] | [Insert Data] | [Calculate Value] |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | 28 | 0.04 | 700 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Novel Compound X | [Insert Data] | [Insert Data] |
| Ibuprofen | 30 | 55 |
| Celecoxib | 10 | 60 |
Table 3: Gastrointestinal Safety Profile (Ulcer Index in Rats)
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SD) |
| Novel Compound X | [Insert Data] | [Insert Data] |
| Ibuprofen | 100 | 25 ± 5 |
| Celecoxib | 50 | 5 ± 2 |
Experimental Protocols
Objective: To determine the in vitro inhibitory activity of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Human recombinant COX-1 or COX-2 enzymes are incubated with the test compound at various concentrations.
-
Arachidonic acid is added to the reaction mixture to initiate the enzymatic reaction.
-
The conversion of arachidonic acid to prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in an acute model of inflammation.
Methodology:
-
Male Wistar rats are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally one hour before the induction of inflammation.
-
Inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Objective: To assess the potential of the test compounds to induce gastric ulcers.
Methodology:
-
Rats are fasted for 24 hours with free access to water.
-
The test compound is administered orally at a high dose.
-
After a specified period (e.g., 6 hours), the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence of ulcers.
-
The severity of the ulcers is scored based on their number and size to calculate an ulcer index.
Visualizations
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Caption: A typical workflow for screening novel NSAID candidates.
Conclusion
The benchmarking of a novel anti-inflammatory compound against established NSAIDs is a critical step in the drug discovery and development process. This guide provides a foundational framework for such a comparison, emphasizing the importance of standardized in vitro and in vivo assays. The hypothetical "Novel Compound X" serves as a placeholder to illustrate how data can be systematically organized and presented. A thorough evaluation of a compound's COX inhibition profile, in vivo efficacy, and safety, particularly concerning gastrointestinal effects, is essential for determining its therapeutic potential and positioning relative to existing treatments. Further studies, including pharmacokinetic and toxicological assessments, would be necessary to build a comprehensive profile of any new drug candidate.
References
Comparative Analysis of Chlorthenoxazine and Alternative Centrally-Acting Skeletal Muscle Relaxants
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Statistical and Mechanistic Comparison of Chlorthenoxazine with Cyclobenzaprine, Carisoprodol, and Methocarbamol
Disclaimer: Publicly available scientific literature and clinical trial data on this compound are exceedingly scarce. Consequently, this comparative guide provides information on its therapeutic class—centrally-acting skeletal muscle relaxants—and draws direct comparisons using data from well-documented alternative medications within the same class. All information pertaining to this compound should be interpreted with this limitation in mind.
Introduction
This compound is classified as a centrally-acting skeletal muscle relaxant.[1] This class of drugs is utilized to alleviate discomfort associated with acute, painful musculoskeletal conditions.[2] Due to the limited specific data available for this compound, this guide provides a comparative analysis against three commonly prescribed drugs in the same therapeutic category: Cyclobenzaprine, Carisoprodol, and Methocarbamol. The objective is to offer a data-driven comparison of efficacy and safety profiles to inform research and drug development efforts.
Comparative Efficacy Data
The following table summarizes the efficacy data for the selected centrally-acting skeletal muscle relaxants based on available clinical trial results.
| Drug | Indication | Efficacy Measure | Result | Citation |
| This compound | Acute Muscle Spasm | Not Available | Not Available | |
| Cyclobenzaprine | Acute Low Back Pain | Global Improvement in Symptoms (by day 10) | Odds Ratio vs. Placebo: 4.7 | [3] |
| Acute Skeletal Muscle Spasm | Patient-rated Clinical Global Impression of Change | Significantly higher mean scores for 5mg and 10mg doses vs. placebo | [4][5] | |
| Carisoprodol | Acute, Painful Musculoskeletal Conditions | Approved for up to 3 weeks of use | Alleviates discomfort | |
| Methocarbamol | Acute Musculoskeletal Disorders | Efficacy vs. Placebo (after 2 days) | Significantly more effective (80%) than placebo (45%) | |
| Muscle Cramps in Cirrhotic Patients | Decrease in frequency and duration of cramps | Significant improvement compared to placebo |
Comparative Safety and Tolerability
The safety profiles of these medications are a critical consideration. The following table outlines common adverse events and other safety-related information.
| Drug | Common Adverse Events | Serious Adverse Events/Warnings | Citation |
| This compound | Not Available | Causes skin and serious eye irritation; may cause respiratory irritation. | |
| Cyclobenzaprine | Drowsiness, dry mouth, dizziness, nausea. | Structurally similar to tricyclic antidepressants; not recommended in patients with arrhythmias or cardiac conduction abnormalities. | |
| Carisoprodol | Drowsiness (up to 17% of patients), headache, dizziness. | Potential for misuse, abuse, physical dependence, and withdrawal; risk of seizures. | |
| Methocarbamol | Drowsiness, dry mouth. | Favorable safety profile; incidence of side effects does not exceed that of other commonly used muscle relaxants. |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to ensure reproducibility and critical evaluation.
4.1. Cyclobenzaprine for Acute Skeletal Muscle Spasm
-
Study Design: Two randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Adult patients with acute painful muscle spasm of the lumbar or cervical region.
-
Intervention: Patients were randomly assigned to receive cyclobenzaprine (2.5 mg, 5 mg, or 10 mg TID) or placebo for 7 days.
-
Primary Efficacy Measures: Patient-rated clinical global impression of change, medication helpfulness, and relief from starting backache.
-
Results: The 5 mg and 10 mg TID regimens of cyclobenzaprine were associated with significantly higher mean efficacy scores compared to placebo. The 5 mg dose was as effective as the 10 mg dose with a lower incidence of sedation.
4.2. Methocarbamol for Muscle Cramps in Cirrhotic Patients
-
Study Design: Randomized, placebo-controlled trial.
-
Patient Population: 100 patients with liver cirrhosis and frequent muscle cramps (≥three cramps per week).
-
Intervention: Patients were randomized to receive either methocarbamol or a placebo.
-
Evaluation: Patients were evaluated before, after 1 month of treatment, and 2 weeks after washout for the severity, duration, and frequency of cramps. Liver and renal functions, as well as electrolytes, were analyzed.
-
Results: Patients treated with methocarbamol showed a significant decrease in the frequency and duration of cramps, as well as an improvement in pain scores, with few side effects.
Signaling Pathways and Mechanism of Action
While a specific signaling pathway for this compound is not well-documented, centrally-acting muscle relaxants as a class are understood to exert their effects by depressing the central nervous system, which may involve enhancing the action of the inhibitory neurotransmitter GABA.
Generalized Workflow for Assessing Muscle Relaxant Efficacy
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a centrally-acting muscle relaxant.
Generalized Signaling Pathway for Centrally-Acting Muscle Relaxants
The diagram below illustrates a generalized mechanism of action for many centrally-acting muscle relaxants, which involves the enhancement of GABAergic inhibition in the spinal cord.
References
- 1. This compound | C10H10ClNO2 | CID 8602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclobenzaprine in the Treatment of Low Back Pain | AAFP [aafp.org]
- 4. Efficacy of a low-dose regimen of cyclobenzaprine hydrochloride in acute skeletal muscle spasm: results of two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chlorthenoxazine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Understanding the proper disposal procedures for chemical compounds like Chlorthenoxazine is a critical component of responsible laboratory management. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step approach to the disposal of this compound, ensuring you remain at the forefront of laboratory safety and chemical handling.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, may lead to respiratory irritation, and is harmful if swallowed.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.[2]
Core Principles of this compound Disposal in a Laboratory Setting
The primary and most critical step in the disposal of this compound is to adhere to all federal, state, and local regulations.[1] In a laboratory environment, this almost universally means utilizing a certified hazardous waste disposal service. Attempting to neutralize or degrade this compound in-house without validated procedures and specialized equipment can be dangerous, potentially creating hazardous byproducts and violating regulatory requirements.
Key Safety and Compliance Steps:
-
Waste Minimization: Before beginning any experiment, carefully plan the quantities of this compound needed to minimize excess and subsequent waste.
-
Segregation: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a hazardous waste professional. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3][4]
-
Proper Labeling: All containers with this compound waste must be clearly and accurately labeled. The label should include the full chemical name, "this compound," the CAS number (132-89-8), and appropriate hazard warnings.
-
Secure Containment: Use only approved, chemically compatible containers for storing this compound waste. Ensure containers are sealed to prevent leaks or spills.
-
Professional Disposal: Arrange for regular pickup of your hazardous waste by a licensed and certified disposal company.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Source |
| CAS Number | 132-89-8 | |
| Molecular Formula | C₁₀H₁₀ClNO₂ | |
| Molecular Weight | 211.64 g/mol | |
| Melting Point | 146-147°C |
Experimental Protocols: A Focus on Safe Collection and Disposal
Given the hazardous nature of this compound and the absence of a standardized, safe in-lab neutralization protocol, the most critical "experimental protocol" for its disposal is the systematic and compliant collection of the waste for professional removal.
Protocol for Collection of Solid this compound Waste:
-
Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated pipette tips).
-
Transfer of Waste: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.
-
Container Sealing: Securely seal the container once it is full or at the end of the experimental procedure.
-
Storage: Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.
Protocol for Collection of this compound in Solution:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Designated Liquid Waste Container: Use a dedicated, labeled, and chemically resistant container for liquid waste containing this compound.
-
Waste Transfer: Carefully pour or pipette the liquid waste into the designated container.
-
Container Sealing: Securely cap the container after each addition of waste.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills and in a designated hazardous waste storage area.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
This workflow underscores that the safest and most compliant method for disposing of this compound waste is through professional hazardous waste management services. By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.
References
Comprehensive Safety Protocol for Handling Chlorthenoxazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Chlorthenoxazine. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to minimize risk and ensure operational integrity.
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following guidelines is critical to prevent exposure and ensure safe handling.
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the first step in establishing a safe handling protocol.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
| Acute Oral Toxicity | H302: Harmful if swallowed[2] |
| Aquatic Toxicity (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to provide comprehensive protection. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Eyes/Face | Safety goggles with side-shields or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Body | Impervious laboratory coat or protective clothing | Ensure clothing is buttoned and sleeves are down. |
| Respiratory | Suitable respirator (e.g., N95 or higher for powders) | Use in a well-ventilated area or under a chemical fume hood. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood is strongly recommended, especially when handling the solid form to avoid dust formation.
-
Locate the nearest safety shower and eye wash station before beginning work.
-
Prepare all necessary materials and equipment in advance to minimize movement and potential for spills.
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling the substance.
-
When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.
3. In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Chemical: Dispose of contents and container in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container and disposed of as hazardous waste.
-
Spills: In the event of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal. Clean the affected area thoroughly.
Visual Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for the selection and disposal of Personal Protective Equipment when handling this compound.
Caption: PPE Selection and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
